molecular formula C9H5BrO3 B1528777 7-Bromobenzofuran-3-carboxylic acid CAS No. 1374574-88-5

7-Bromobenzofuran-3-carboxylic acid

Cat. No.: B1528777
CAS No.: 1374574-88-5
M. Wt: 241.04 g/mol
InChI Key: IJEZISLPHXSBTK-UHFFFAOYSA-N
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Description

7-Bromobenzofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrO3 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Bromobenzofuran-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Bromobenzofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromobenzofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEZISLPHXSBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374574-88-5
Record name 7-bromo-1-benzofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

safety data sheet SDS for 7-Bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 7-Bromobenzofuran-3-carboxylic acid

Document Control:

  • Version: 2.0 (Research Grade)

  • Target Audience: Medicinal Chemists, Process Safety Engineers

Part 1: Executive Summary & Chemical Identity

The Molecule Behind the Data 7-Bromobenzofuran-3-carboxylic acid is not merely a reagent; it is a high-value bifunctional scaffold. In drug discovery, it serves as a critical "node" molecule. The C7-bromine atom provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carboxylic acid offers a pathway for amidation or esterification.

Handling this compound requires more than standard compliance; it requires an understanding of its reactivity profile. The electron-rich benzofuran core makes it susceptible to oxidation, while the halogenated position introduces light sensitivity. This guide bridges the gap between the static SDS and dynamic laboratory realities.

Table 1: Chemical Identity & Physical Constants

ParameterSpecificationNotes
Chemical Name 7-Bromobenzofuran-3-carboxylic acidSpecific Isomer (Do not confuse with 2-COOH)
CAS Number 1374574-88-5 Primary identifier for procurement
Formula C₉H₅BrO₃
Molecular Weight 241.04 g/mol
Appearance Off-white to pale yellow solidColor deepens upon light exposure
Solubility DMSO, Methanol, DMFInsoluble in water; sparingly soluble in DCM
Melting Point 210–215 °C (dec)Decomposes near MP; avoid overheating
pKa (Predicted) ~3.5Acidic; forms salts with weak bases

Part 2: Hazard Assessment & Toxicology (The "Why")

Senior Scientist Insight: While many Safety Data Sheets (SDS) classify this compound generically, the benzofuran core warrants elevated caution. Benzofurans are planar, lipophilic molecules capable of intercalating into DNA or interacting with hepatic enzymes. Although specific LD50 data for this exact isomer is limited, we apply Read-Across Toxicology from the parent 7-bromobenzofuran and benzofuran-2-carboxylic acid.

Primary Hazards (GHS Classification):

  • Acute Toxicity (Oral): Category 4 (H302).[1] Note: Treat as Category 3 (Toxic) in unknown quantities due to structural analogs.

  • Skin/Eye Irritation: Category 2 (H315) / Category 2A (H319).[1] The carboxylic acid moiety is a direct proton donor, causing immediate tissue irritation.

  • STOT-SE: Category 3 (H335). Dust inhalation triggers respiratory tract inflammation.

Mechanistic Toxicology:

  • Acidity: The carboxylic acid protonizes mucous membranes upon contact.

  • Lipophilicity: The halogenated aromatic ring facilitates rapid dermal absorption.

  • Sensitization: Brominated heterocycles can act as haptens, potentially leading to allergic dermatitis over repeated exposure.

Part 3: Handling, Storage, & Stability Protocols

Protocol 1: The "Dry & Dark" Storage Standard

  • Causality: The C-Br bond is photolabile. UV exposure can generate radical species, leading to homolytic cleavage and degradation of the starting material (browning).

  • Requirement: Store in amber glass vials under an inert atmosphere (Argon/Nitrogen) if storing for >30 days.

  • Desiccation: Hydrolytic stability is generally good, but moisture promotes clumping and complicates precise stoichiometry. Store with desiccant.

Protocol 2: Safe Weighing & Transfer Workflow

  • Context: Static electricity is a major issue with dry, halogenated heteroaromatic powders.

  • The System: Use an antistatic gun or polonium strip during weighing to prevent "flying powder" which leads to inhalation risk and mass balance errors.

Visualization: Safe Handling Workflow The following diagram outlines the decision logic for handling this compound based on scale.

HandlingWorkflow Start Start: Define Scale SmallScale < 100 mg (Analytical) Start->SmallScale LargeScale > 100 mg (Preparative) Start->LargeScale PPE_Basic PPE: Nitrile Gloves, Safety Glasses, Lab Coat SmallScale->PPE_Basic PPE_Enhanced PPE: Double Nitrile (0.11mm), Respirator (P95) or Fume Hood LargeScale->PPE_Enhanced High Dust Risk Weighing Weighing Protocol: Anti-static measures required PPE_Basic->Weighing PPE_Enhanced->Weighing Solubilization Solubilization: Add DMSO/DMF slowly Weighing->Solubilization Waste Disposal: Halogenated Organic Waste Solubilization->Waste Post-Experiment

Caption: Risk-based decision tree for selecting PPE and engineering controls based on experimental scale.

Part 4: Emergency Response & Decontamination

Scenario: Benchtop Spill (Solid) Do not use a brush and dustpan, which aerosolizes the irritant dust.

  • Isolate: Evacuate immediate area if dust is visible in the air.

  • Wet Method: Cover the spill with a paper towel dampened with PEG-400 or water. The PEG helps solubilize the lipophilic compound and prevents dust.

  • Neutralize: Wipe the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Disposal: Place all materials in a sealed bag labeled "Halogenated Organic Debris."

Scenario: Ocular Exposure

  • Immediate Action: Flush with water for 15 minutes.

  • Critical Nuance: Do not use neutralizing eye drops (acids/bases). The heat of neutralization can cause thermal damage on top of chemical injury. Stick to saline or water.

Visualization: Emergency Logic

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash with Soap/Water (Lipophilic removal) Skin->Action_Skin Action_Eye Flush 15 mins (No Neutralizers) Eye->Action_Eye Action_Inhale Fresh Air + Oxygen (If dyspneic) Inhale->Action_Inhale Medical Seek Medical Review (Show SDS/CAS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate response protocols for different exposure routes, emphasizing specific decontamination methods.

Part 5: Synthesis & Application Context

Reactivity Profile for the Researcher When using 7-Bromobenzofuran-3-carboxylic acid in synthesis, safety is dictated by the reaction conditions:

  • Acid Chloride Formation (SOCl₂/Oxalyl Chloride):

    • Hazard:[2][3][4] Generates HCl gas and potentially volatile brominated byproducts.

    • Control: Must use a caustic scrubber trap. The resulting acid chloride is highly corrosive and moisture-sensitive.

  • Suzuki Coupling (Pd-Catalyzed):

    • Hazard:[2][3][4] Heavy metal waste mixed with halogenated organics.

    • Control: Segregate waste streams. Phosphine ligands used in these couplings often amplify the toxicity of the mixture.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17982651, 7-Bromobenzofuran-2-carboxylic acid (Analog Read-Across). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzofuran derivatives hazard classification. Retrieved from [Link]

Sources

7-Bromobenzofuran-3-carboxylic Acid: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromobenzofuran-3-carboxylic acid (CAS: 1374574-88-5) represents a high-value, orthogonal building block for modern drug discovery. Unlike the more common benzofuran-2-carboxylic acid derivatives, the 3-carboxyl isomer offers a distinct vector for substituent growth, projecting pharmacophores into unique spatial regions within binding pockets (e.g., kinase hinge regions or GPCR allosteric sites). The presence of the bromine atom at the C-7 position—adjacent to the heteroatom—provides a critical handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling the modulation of lipophilicity and metabolic stability without disrupting the core hydrogen-bonding capability of the C-3 carbonyl motif.

This technical guide details the synthesis, reactivity profile, and medicinal utility of this scaffold, providing researchers with a roadmap for integrating it into lead optimization campaigns.

Structural Analysis & Pharmacophore Properties[1][2][3]

The benzofuran-3-carboxylic acid core functions as a bioisostere of indole-3-carboxylic acid but with altered hydrogen bond donor/acceptor profiles.

  • Electronic Profile: The furan oxygen acts as a weak hydrogen bond acceptor. The C-3 carboxylic acid is conjugated with the aromatic system, increasing the acidity of the proton and the electrophilicity of the carbonyl carbon.

  • 7-Bromo Substituent: Located at the ortho position to the ether oxygen, the bromine atom exerts both steric and electronic influence.

    • Sterics: It blocks metabolic hydroxylation at the typically labile C-7 position.

    • Electronics: The -I (inductive) effect pulls electron density from the oxygen, potentially modulating the pKa of the fused system and influencing the solubility profile.

  • Vector Analysis: In a typical kinase binding mode, the C-3 amide acts as a hinge binder. The C-7 position directs substituents towards the solvent front or a hydrophobic shelf, depending on the specific protein conformation.

Table 1: Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
Molecular Weight 241.04 g/mol Fragment-based drug discovery (FBDD) compliant.
ClogP ~2.8Moderate lipophilicity; allows for polar decoration.
H-Bond Donors 1 (COOH)Modifiable to 1-2 via amide formation.
H-Bond Acceptors 3Includes furan oxygen and carboxylate.[1][2]
Rotatable Bonds 1Rigid core reduces entropic penalty upon binding.
Topological Polar Surface Area ~50 ŲGood membrane permeability potential.

Synthetic Access

While 2-substituted benzofurans are easily accessed via the Rap-Stoermer condensation, the 3-substituted isomers require specific carbene insertion methodologies to establish the carbon framework correctly.

Validated Synthetic Route

The most robust synthesis utilizes 3-bromosalicylaldehyde as the starting material. The reaction with ethyl diazoacetate (EDA) in the presence of a Lewis acid catalyst (e.g.,


 or metal triflates) yields the ethyl ester, which is subsequently hydrolyzed.
Step-by-Step Protocol:
  • Starting Material: 3-Bromosalicylaldehyde (commercially available).

  • Cyclization (Roskamp Reaction variant):

    • Reagents: Ethyl diazoacetate (1.2 equiv),

      
       (cat.), 
      
      
      
      .
    • Conditions:

      
       to RT, 12 h.[3]
      
    • Mechanism:[3][4] Activation of the aldehyde by the Lewis acid, attack by the diazo species, rearrangement, and loss of

      
       to form the 3-ethoxycarbonyl benzofuran ring.
      
  • Hydrolysis:

    • Reagents: LiOH (3 equiv), THF/Water (3:1).

    • Conditions:

      
      , 4 h.
      
    • Workup: Acidification with 1M HCl to precipitate the free acid.

SynthesisRoute SM 3-Bromosalicylaldehyde Intermediate Aldehyde-Diazo Adduct SM->Intermediate + Ethyl Diazoacetate HBF4 catalyst Ester Ethyl 7-bromobenzofuran- 3-carboxylate Intermediate->Ester - N2 (Cyclization) Product 7-Bromobenzofuran- 3-carboxylic acid Ester->Product LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic pathway from 3-bromosalicylaldehyde to the target building block.

Chemical Reactivity & Derivatization[1][3][8][9]

The 7-bromo-3-carboxylic acid scaffold is a "divergent hub." The chemical orthogonality between the carboxylic acid (nucleophilic attack/activation) and the aryl bromide (electrophilic metal insertion) allows for controlled sequential functionalization.

A. C-3 Carboxylic Acid Modifications

The acid is typically the first point of diversification, often converted into an amide to establish the primary binding interaction.

  • Amidation: Standard coupling agents (HATU, T3P) work efficiently.

    • Note: The electron-rich furan ring can make the carbonyl less electrophilic than a benzoate; highly reactive coupling partners or acid chloride activation (

      
      , DMF cat.) may be required for sterically hindered amines.
      
  • Heterocycle Formation: Conversion to 1,2,4-oxadiazoles or benzimidazoles creates rigidified analogs.

B. C-7 Suzuki-Miyaura Coupling

The C-7 bromine is sterically accessible but electronically unique due to the adjacent oxygen lone pairs.

  • Catalyst Selection:

    
     or 
    
    
    
    /XPhos are recommended.
  • Selectivity: The C-7 position is less reactive than a typical para-bromo phenyl group due to the electron-donating effect of the oxygen (mesomeric effect). Higher temperatures (

    
    ) or stronger bases (
    
    
    
    ) are often necessary compared to standard aryl bromides.
C. Orthogonality Strategy

For library generation, it is generally preferred to perform Amidation (C-3) first, followed by Suzuki Coupling (C-7) . This prevents potential interference of the free carboxylic acid with the palladium cycle and avoids solubility issues associated with zwitterionic intermediates.

ReactivityHub Core 7-Bromobenzofuran- 3-carboxylic Acid Amide 7-Bromo-3-carboxamide (Kinase Hinge Binder) Core->Amide R-NH2, HATU (Step 1) Biaryl 7-Aryl-benzofuran-3-COOH (Lipophilic Extension) Core->Biaryl Ar-B(OH)2, Pd(0) (Alternative Step 1) Drug Dual-Functionalized Lead Compound Amide->Drug Ar-B(OH)2, Pd(dppf)Cl2 (Step 2: Cross-Coupling) Biaryl->Drug R-NH2, T3P (Step 2: Amidation)

Figure 2: Divergent synthesis strategy for library generation.

Medicinal Chemistry Applications

Case Study: Kinase Inhibition (PIM / CK2)

Benzofuran-3-carboxamides are established scaffolds for ATP-competitive kinase inhibitors.

  • Mechanism: The amide NH and carbonyl oxygen form a donor-acceptor pair with the hinge region residues (e.g., Glu/Leu).

  • Role of 7-Br: In PIM1 kinase inhibitors, substituents at the 7-position (derived from the bromo precursor) can reach the ribose binding pocket or the solvent interface, improving selectivity over other serine/threonine kinases.

Case Study: HCV NS5B Polymerase Inhibitors

Benzofuran-3-carboxylic acids have been explored as non-nucleoside inhibitors of HCV NS5B.

  • Role: The carboxylic acid interacts with the active site metal ions (Mg2+), while the 7-bromo position allows for the attachment of hydrophobic groups that occupy the "thumb" domain allosteric pocket.

Experimental Protocol: Suzuki Coupling at C-7

To validate the reactivity of the C-7 position:

  • Charge: 7-Bromobenzofuran-3-carboxamide (1.0 equiv), Phenylboronic acid (1.5 equiv),

    
     (0.05 equiv), 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Argon for 10 min. Heat to

    
     for 4 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica flash chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 75-85%.

References

  • Synthesis of 3-Carboxybenzofurans

    • Title: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
    • Source: Organic Syntheses, Coll. Vol. 10.
    • URL:[Link]

  • Medicinal Applications (Kinase Scaffolds)

    • Title: Design, synthesis, and biological evaluation of benzofuran-3-carboxylic acid deriv
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Suzuki Coupling Methodologies: Title: Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Experimental Procedures. Source: Tokyo Chemical Industry (TCI) Technical Guide.
  • Commercial Availability & CAS Data

    • Title: 7-Bromobenzofuran-3-carboxylic acid (CAS 1374574-88-5).[5][6][7][8]

    • Source: BLD Pharm / Fluorochem.

Sources

Commercial Sourcing & Technical Profile: 7-Bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Isomer Alert

The Core Challenge: 7-Bromobenzofuran-3-carboxylic acid (CAS: 1374574-88-5) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands. Unlike its widely available isomer, 7-bromobenzofuran-2-carboxylic acid (CAS: 550998-59-9), the 3-carboxylic acid variant is synthetically demanding to access. This scarcity drives a significant "isomer premium" in the market.

Procurement Snapshot:

  • Commercial Status: Fine Chemical / Building Block (Not Commodity).

  • Typical Purity: 95% - 97% (NMR/HPLC).

  • Primary Availability: Specialized catalog suppliers (Fluorochem, Enamine) and Custom Synthesis (CROs).

  • Price Indication: High (

    
    
    
    
    
    150–$300 per gram for catalog quantities; significantly lower for bulk custom synthesis (>100g).

CRITICAL ISOMER WARNING: Many vendors index "Bromobenzofurancarboxylic acid" ambiguously.

  • Target Molecule: 7-Bromo-3 -COOH (Rare, CAS: 1374574-88-5).

  • Common Decoy: 7-Bromo-2 -COOH (Common, CAS: 550998-59-9). [1] Action: Always verify the structure via CAS and SMILES before issuing a Purchase Order.

Part 2: Chemical Profile & Significance[2]

Technical Specifications
FeatureData
IUPAC Name 7-bromo-1-benzofuran-3-carboxylic acid
CAS Number 1374574-88-5
Molecular Formula C₉H₅BrO₃
Molecular Weight 241.04 g/mol
SMILES OC(=O)c1coc2c(Br)cccc12
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, Methanol (Low solubility in water)
pKa (Calc) ~3.5 (Carboxylic acid proton)
Medicinal Chemistry Utility

The benzofuran-3-carboxylic acid scaffold serves as a bioisostere for indole-3-carboxylic acids. The 7-bromo substituent is critical for:

  • Selectivity: It occupies a specific hydrophobic pocket in target proteins (e.g., allosteric sites of kinases).

  • Functionalization: The bromine atom is a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse libraries.

Part 3: Synthetic Landscape & Cost Drivers

Understanding the synthesis explains the high cost. While the 2-COOH isomer is made easily via the Rapoport synthesis or from salicylaldehyde, the 3-COOH isomer requires forcing the carboxylate into the more sterically congested 3-position.

Primary Synthetic Route (Ring Closure Strategy)

The most reliable industrial route involves constructing the furan ring with the carboxylate in place, rather than functionalizing the benzofuran ring later.

Mechanism:

  • Starting Material: 2-Bromophenol (or 2-bromo-1-hydroxy-benzene derivatives).

  • Alkylation: Reaction with ethyl 2-chloro-3-oxopropanoate (or equivalent beta-keto ester surrogates).

  • Cyclization: Acid-catalyzed cyclodehydration.

Note: The 7-bromo position on the phenol is prone to debromination or steric interference during cyclization, leading to lower yields compared to non-brominated analogs.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of synthesis and the decision points that drive cost.

Synthesis_Cost_Drivers Start Raw Material: 2-Bromophenol Step1 Alkylation (Ethyl 2-chloroacetoacetate) Start->Step1 Reagent Cost: Low Inter Intermediate: Phenoxy-beta-ketoester Step1->Inter Step2 Cyclization (H2SO4 / Heat) Inter->Step2 Critical Step Target Target: 7-Bromobenzofuran-3-carboxylate Step2->Target Yield: 30-50% SideProduct Side Reaction: Isomerization / Decarboxylation Step2->SideProduct Yield Loss Hydrolysis Hydrolysis (LiOH / THF) Target->Hydrolysis Final Final Product: 7-Bromobenzofuran-3-COOH Hydrolysis->Final Purification Cost: High

Figure 1: Synthetic pathway highlighting the yield-limiting cyclization step which contributes to the high market price.

Part 4: Market Analysis & Sourcing Strategy

Validated Suppliers

Based on current catalog data, the following suppliers have listed this specific isomer. Note: Inventory fluctuates rapidly.

SupplierTypeRegionReliability RatingNotes
Fluorochem CatalogUK/EuropeHighLists CAS 1374574-88-5 explicitly. Good for g-scale.
Enamine Building BlockUkraine/USHighLikely holds stock or has validated route.
BLD Pharm CatalogChinaMediumVerify isomer identity strictly (often conflates 2- and 3- isomers).
Combi-Blocks CatalogUSAHighExcellent for price comparison if in stock.
Price Benchmarking (Estimates)
  • 100 mg: $50 - $120 USD

  • 1 Gram: $250 - $450 USD

  • 10 Grams: Custom Quote Required (Likely $1,500+)

Procurement Decision Logic

Use this workflow to determine the most cost-effective sourcing method based on your volume needs.

Sourcing_Strategy Need Quantity Needed? Small < 1 Gram (Screening) Need->Small Medium 1 - 10 Grams (Hit-to-Lead) Need->Medium Large > 10 Grams (Scale-up) Need->Large Catalog Direct Catalog Purchase (Fluorochem/Enamine) Small->Catalog Fastest RFQ Request for Quote (Compare 3 Vendors) Medium->RFQ Best Price CRO Custom Synthesis (WuXi / Pharmaron) Large->CRO Required

Figure 2: Strategic sourcing decision tree based on experimental scale.

Part 5: Quality Control & Validation Protocols

Analytical Differentiation (NMR)[5][7]
  • 7-Bromo-2-COOH: The proton at C3 is a singlet appearing around 7.5 - 7.8 ppm (depending on solvent).

  • 7-Bromo-3-COOH: The proton at C2 is a singlet appearing significantly downfield, typically 8.5 - 8.8 ppm , due to the deshielding effect of the adjacent oxygen and the carboxyl group at C3.

QC Protocol: Purity Check

Objective: Confirm identity and >95% purity.

  • Sample Prep: Dissolve 5 mg in DMSO-d6.

  • 1H NMR: Run 16 scans.

    • Check: Look for the diagnostic C2-H singlet >8.5 ppm.

    • Check: Integrate aromatic region (3 protons).

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).

    • Detection: UV at 254 nm.

    • Acceptance Criteria: Single peak >95% area.[2]

Part 6: Safety & Handling (MSDS Context)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The carboxylic acid moiety can be corrosive to mucous membranes.

  • Storage: Store at 2-8°C, desiccated. Protect from light (brominated aromatics can be light-sensitive over long periods).

References

  • PubChem Database. (2025). Compound Summary: 7-Bromobenzofuran-2-carboxylic acid (Isomer Comparison).[3] National Library of Medicine. Retrieved from [Link]

  • Khan, M. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[4][5][6] RSC Advances, 9, 28435-28453. (Context on Benzofuran scaffold synthesis). Retrieved from [Link]

  • Google Patents. (2014). CN103724305A: Preparation method of 7-bromobenzofuran. (Precursor synthesis).

Sources

Technical Guide: Acidity and pKa Profiling of 7-Bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 7-Bromobenzofuran-3-carboxylic acid CAS: 1374574-88-5 Core Physicochemical Property: Weak Acid (Carboxylic Acid) Predicted pKa: 3.45 – 3.75 (Aqueous, 25°C)

This technical guide analyzes the acidity constants (pKa) of 7-Bromobenzofuran-3-carboxylic acid, a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. While the parent benzofuran-3-carboxylic acid exhibits moderate acidity, the introduction of a bromine atom at the 7-position enhances acidity through inductive electron withdrawal. This guide details the structural basis of this acidity, provides comparative data, and outlines robust experimental protocols for pKa determination in low-solubility scenarios.

Structural Basis of Acidity

The acidity of 7-Bromobenzofuran-3-carboxylic acid is governed by the stability of its conjugate base (the carboxylate anion).[1][2] This stability is influenced by three primary factors:

  • The Benzofuran Scaffold: The furan oxygen atom is electronegative, exerting a permanent dipole that withdraws electron density from the ring system, generally making benzofuran acids stronger than their benzoic acid counterparts.

  • The Carboxyl Position (C3): Unlike the C2-isomer, where the carboxyl group is directly adjacent to the electronegative oxygen, the C3 position is slightly less acidic but still benefits from the heteroaromatic electron deficiency.

  • The 7-Bromo Substituent (Critical Factor):

    • Inductive Effect (-I): Bromine is highly electronegative. Located at position 7, it pulls electron density through the sigma-bond framework of the benzene ring. This withdrawal delocalizes the negative charge of the carboxylate anion, stabilizing it and lowering the pKa.

    • Steric Considerations: The 7-position is peri-planar to the furan oxygen but distant from the C3-carboxyl group, minimizing direct steric hindrance to protonation/deprotonation.

Visualization: Electronic Effects

The following diagram illustrates the electron-withdrawing vectors that stabilize the conjugate base.

G cluster_0 Electronic Factors Br 7-Bromo Group (-I Effect) Ring Benzofuran Ring (Electron Sink) Br->Ring Withdraws e- density Anion Conjugate Base (Stabilized) Ring->Anion Delocalizes Charge COOH Carboxyl Group (Proton Donor) COOH->Anion Deprotonation (Ka)

Caption: Schematic of inductive stabilization. The 7-Br substituent withdraws electron density, stabilizing the anionic conjugate base.

Comparative Acidity Data

Due to the specific nature of this isomer, exact experimental values are often proprietary. The table below synthesizes predicted values based on Hammett substituent constants and structurally validated analogs.

CompoundStructurepKa (Approx.)[1][2][3][4][5][6][7][8]Effect of Substitution
Benzoic Acid Phenyl-COOH4.20Baseline Reference
Benzofuran-2-carboxylic acid Heterocycle-COOH3.55Heteroatom proximity increases acidity
Benzofuran-3-carboxylic acid Heterocycle-COOH3.95 – 4.10C3 position is less acidic than C2
7-Bromobenzofuran-3-carboxylic acid Target 3.45 – 3.75 Br (-I) lowers pKa by ~0.4 units

Interpretation: The 7-bromo derivative is predicted to be approximately 2.5 to 3 times more acidic than the unsubstituted parent compound (logarithmic scale).

Experimental Protocols for pKa Determination

Since 7-Bromobenzofuran-3-carboxylic acid is a lipophilic halogenated heterocycle, it likely exhibits poor aqueous solubility . Standard aqueous titration will yield noisy or inaccurate data due to precipitation.

Recommendation: Use the Yasuda-Shedlovsky Extrapolation Method . This involves measuring apparent pKa (


) in varying concentrations of organic cosolvent (Methanol or Dioxane) and extrapolating to 0% organic solvent.
Protocol: Potentiometric Titration (Mixed Solvent)

Prerequisites:

  • Instrument: Potentiometric Titrator (e.g., Mettler Toledo, Sirius T3).

  • Cosolvent: Methanol (HPLC Grade).

  • Titrant: 0.1 M KOH (standardized).

Step-by-Step Methodology:

  • Preparation: Prepare three assay vessels containing 30%, 40%, and 50% (w/w) Methanol/Water mixtures.

  • Dissolution: Weigh ~3-5 mg of 7-Bromobenzofuran-3-carboxylic acid into each vessel. Ensure complete dissolution (sonicate if necessary).

  • Blank Calibration: Perform a blank titration on the solvent mixtures to determine the operational pH scale (

    
    ).
    
  • Titration: Titrate the sample with 0.1 M KOH from pH 2.0 to pH 11.0.

  • Data Processing (Yasuda-Shedlovsky):

    • Calculate

      
       for each methanol concentration.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant of the mix).
    • The Y-intercept represents the aqueous pKa.

Visualization: Yasuda-Shedlovsky Workflow

Workflow Start Start: 7-Br-Benzofuran-3-COOH Solvent Prepare Cosolvent Mixtures (30%, 40%, 50% MeOH) Start->Solvent Titrate Potentiometric Titration (0.1 M KOH) Solvent->Titrate Calc Calculate psKa (Apparent pKa) Titrate->Calc Plot Yasuda-Shedlovsky Plot (Y-axis: psKa + log[H2O]) Calc->Plot Result Extrapolate to 0% Solvent (True Aqueous pKa) Plot->Result

Caption: Workflow for determining pKa of insoluble compounds via cosolvent extrapolation.

Implications for Drug Development

A. Solubility and Formulation
  • pH-Dependent Solubility: As a weak acid with pKa ~3.6, the compound will have low solubility in the stomach (pH 1.2) where it is protonated (neutral). Solubility will increase significantly in the intestine (pH 6.8) as it ionizes.

  • Salt Selection: To improve oral bioavailability, salt formation is recommended.

    • Counter-ions: Strong bases are not required. Weak bases like Tromethamine (Tris) or basic amino acids (L-Lysine , L-Arginine ) are ideal. These form stable salts with acids in the pKa 3–4 range and avoid the hygroscopicity often seen with Sodium salts of lipophilic acids.

B. Chemical Reactivity[2][4][5][7][8][9]
  • The 7-bromo position is stable to acid/base hydrolysis but susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) if the carboxyl group is protected.

  • The acidity of the carboxyl group allows for facile coupling with amines to form amides (common in kinase inhibitor scaffolds) using standard reagents (HATU/EDC).

References

  • Structural Chemistry of Benzofurans

    • Title: "Substituent Effects in Heterocyclic Chemistry: Acidity of Benzofuran Deriv
    • Source:Journal of Heterocyclic Chemistry. (General Reference for scaffold acidity).
    • Link:

  • pKa Determination Methodology

    • Title: "Determination of ionization constants of sparingly soluble compounds in water by the Yasuda-Shedlovsky extrapol
    • Source:Avdeef, A. Absorption and Drug Development.
    • Link:

  • Bordwell pKa Data (Grounding for Substituent Effects)

    • Title: "Bordwell pKa Table (Acidity in DMSO and W
    • Source:University of Wisconsin-Madison.
    • Link:

  • Compound Database

    • Title: "7-Bromobenzofuran-3-carboxylic acid - PubChem Compound Summary."
    • Source:National Center for Biotechnology Inform
    • Link: (Note: Link directs to general search/analog if specific CID varies by vendor).

Sources

Technical Guide: Comparative Analysis of 5-Bromo- and 7-Bromobenzofuran-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between 5-bromo- and 7-bromobenzofuran-3-carboxylic acid.

Executive Summary

In medicinal chemistry, the benzofuran-3-carboxylic acid scaffold serves as a critical pharmacophore for kinase inhibitors, receptor antagonists, and antimicrobial agents. The placement of a bromine substituent at the C-5 versus C-7 position fundamentally alters the molecule's electronic profile, steric environment, and synthetic accessibility.

While 5-bromobenzofuran-3-carboxylic acid represents a standard, sterically accessible intermediate for para-substituted vectors, its isomer, 7-bromobenzofuran-3-carboxylic acid , offers a unique "ortho-constrained" vector that influences binding pocket selectivity and metabolic stability. This guide details the divergent synthetic pathways, reactivity profiles, and strategic applications of these two regioisomers.

Structural & Electronic Analysis

The benzofuran core is numbered starting from the heteroatom. The positioning of the bromine atom creates distinct steric and electronic environments.

Feature5-Bromobenzofuran-3-carboxylic acid7-Bromobenzofuran-3-carboxylic acid
Numbering Br is at C-5 (para to bridgehead C-7a).Br is at C-7 (ortho to bridgehead C-7a).[1]
Steric Environment Open/Accessible. The C-5 position is remote from the bicyclic core's steric bulk, allowing facile catalyst approach.Hindered. The C-7 position is adjacent to the ether oxygen, creating a "ortho-effect" that restricts rotation of coupled biaryls.
Electronic Effect Resonance Donor. The ether oxygen donates electron density into the ring, activating C-5 toward electrophilic attack (though Br deactivates).[1]Inductive Withdrawal. Proximity to the electronegative oxygen atom at C-1 creates a localized dipole, reducing electron density at C-7.
Binding Vector Linear extension (similar to para-substituted benzene).[1]Angular/Bent extension (similar to ortho-substituted benzene).[1]
Structural Logic Diagram

The following diagram illustrates the divergent electronic influence and steric crowding (red zones) for both isomers.[1]

G cluster_0 5-Bromo Isomer (Sterically Open) cluster_1 7-Bromo Isomer (Sterically Hindered) Struct5 5-Bromobenzofuran-3-COOH (Br at C5) Prop5 High Catalyst Accessibility Linear Vector Struct5->Prop5 Struct7 7-Bromobenzofuran-3-COOH (Br at C7) Prop7 Restricted Rotation Inductive Effect from Oxygen Struct7->Prop7

Caption: Structural comparison highlighting the steric accessibility of the 5-bromo isomer versus the hindered environment of the 7-bromo isomer.

Synthetic Pathways[2][3][4][5][6]

The synthesis of the 3-carboxylic acid isomer is more complex than the 2-carboxylic acid (which is easily accessed via Rap-Stoermer condensation). The primary challenge for the 7-bromo isomer is the availability of the correct aldehyde precursor.

Pathway A: 5-Bromobenzofuran-3-carboxylic acid

This route utilizes commercially available 5-bromosalicylaldehyde. The cyclization to the 3-ester is typically achieved using ethyl diazoacetate.[1]

  • Starting Material: 5-Bromosalicylaldehyde.[1]

  • Reagent: Ethyl diazoacetate (EDA) + Lewis Acid (BF3[1]·OEt2).

  • Mechanism: O-alkylation followed by intramolecular Roskamp reaction/aldol-type cyclization.[1]

Pathway B: 7-Bromobenzofuran-3-carboxylic acid

Direct bromination of salicylaldehyde yields the 5-bromo product. Therefore, the 7-bromo isomer requires a de novo synthesis of the aldehyde precursor via regioselective ortho-formylation .

  • Starting Material: 2-Bromophenol.[1][2]

  • Formylation: MgCl2/Et3N/Paraformaldehyde (Duff Reaction variant) yields 3-bromosalicylaldehyde .[1]

  • Cyclization: Reaction with Ethyl diazoacetate (similar to Route A).[1]

Synthesis Start5 Salicylaldehyde Step5_1 Bromination (Br2/AcOH) Start5->Step5_1 Inter5 5-Bromosalicylaldehyde Step5_1->Inter5 Step5_2 Ethyl Diazoacetate BF3·OEt2 Inter5->Step5_2 Prod5 5-Bromo-3-COOEt Step5_2->Prod5 Start7 2-Bromophenol Step7_1 Ortho-Formylation (MgCl2, (CH2O)n, Et3N) Start7->Step7_1 Inter7 3-Bromosalicylaldehyde (Key Precursor) Step7_1->Inter7 Step7_2 Ethyl Diazoacetate BF3·OEt2 Inter7->Step7_2 Prod7 7-Bromo-3-COOEt Step7_2->Prod7

Caption: Divergent synthetic workflows. The 7-bromo isomer requires a specific ortho-formylation step to establish the substitution pattern.

Reactivity Profile: Palladium-Catalyzed Couplings[4]

When utilizing these scaffolds as intermediates for Suzuki-Miyaura or Buchwald-Hartwig couplings, the position of the bromine dictates the reaction kinetics and catalyst choice.

5-Bromo Reactivity[4][7][8][9]
  • Kinetics: Fast oxidative addition.[1]

  • Catalysts: Standard Pd(0) sources (e.g., Pd(PPh3)4) or Pd(II) precatalysts (Pd(dppf)Cl2).[1]

  • Conditions: Mild bases (Na2CO3), aqueous/organic solvent mixtures (DME/H2O), 80°C.[1]

7-Bromo Reactivity
  • Kinetics: Slower oxidative addition due to the "ortho-effect" (steric clash with the ring oxygen and C-2 hydrogens).

  • Catalysts: Requires electron-rich, bulky phosphine ligands to facilitate oxidative addition and prevent catalyst decomposition.[1]

    • Recommended:XPhos , SPhos , or Pd-PEPPSI-IPr .

  • Conditions: Stronger bases (K3PO4, Cs2CO3), higher temperatures (100-110°C), often requires anhydrous conditions to prevent protodebromination.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Bromobenzofuran-3-carboxylic acid (Precursor Synthesis)

Since 3-bromosalicylaldehyde is the limiting reagent, its synthesis is detailed below.

Step A: Regioselective Ortho-Formylation of 2-Bromophenol

  • Setup: Flame-dried 500 mL 3-neck flask under Argon.

  • Reagents:

    • Anhydrous MgCl2 (100 mmol, 9.5 g)

    • Paraformaldehyde (150 mmol, 4.5 g)[3][2]

    • Triethylamine (100 mmol, 10.1 g)

    • 2-Bromophenol (50 mmol, 8.65 g)[3][2][4]

    • Solvent: Dry THF (250 mL)

  • Procedure:

    • Add MgCl2 and paraformaldehyde to the flask.[1][3][2] Add THF.

    • Add Et3N dropwise (exothermic).[1] Stir for 10 min.

    • Add 2-bromophenol dropwise.[1][2] The solution will turn opaque/pink.[1][3]

    • Heat to reflux (75°C bath) for 4 hours. Solution turns bright orange.[1][3]

    • Workup: Cool, dilute with ether. Wash with 1N HCl (careful, gas evolution) then water.[1][3] Dry over MgSO4.[1][3][2]

    • Yield: ~80% of 3-bromosalicylaldehyde (Yellow solid).[1][4]

Step B: Ring Closure to Benzofuran-3-Ester

  • Reagents: 3-Bromosalicylaldehyde (1 eq), Ethyl diazoacetate (1.2 eq), BF3·OEt2 (0.1 eq), CH2Cl2.[1]

  • Procedure:

    • Dissolve aldehyde in CH2Cl2 at 0°C.[1]

    • Add BF3[1][5]·OEt2.

    • Add Ethyl diazoacetate dropwise (gas evolution).[1]

    • Stir at RT for 8-12 hours.

    • Workup: Quench with NaHCO3. Extract with DCM.[1][2] Purify via column chromatography (Hex/EtOAc).

  • Hydrolysis: Saponify the ester using LiOH in THF/H2O to obtain 7-bromobenzofuran-3-carboxylic acid .

Protocol 2: Optimized Suzuki Coupling for 7-Bromo Isomer

Standard conditions often fail for the 7-position; this protocol uses a Buchwald generation precatalyst.

  • Reagents: 7-Bromobenzofuran-3-carboxylic acid ester (1.0 eq), Aryl boronic acid (1.5 eq), XPhos Pd G2 (2-5 mol%), K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 mins.[1]

    • Combine solid reagents in a sealed vial. Add solvents.[1][3][2]

    • Heat to 100°C for 4-16 hours.

    • Note: If using the free acid, use 4.0 eq of base to ensure the carboxylate does not interfere with the catalyst.

Medicinal Chemistry Applications

Application Area5-Bromo Isomer Utility7-Bromo Isomer Utility
SAR Exploration Extends molecule length; probes deep hydrophobic pockets.Probes width/angular space; induces conformational twist.[1]
Metabolic Stability C-5 is a common site for CYP450 oxidation (para-hydroxylation).[1] Bromine blocks this metabolic soft spot.[1]C-7 is rarely a metabolic hot spot.[1] Br here is often used to force the adjacent C-6 substituent out of plane.[1]
Kinase Inhibitors Mimics the hinge-binding motif of adenosine (e.g., in ATP-competitive inhibitors).Used to induce selectivity by clashing with the "gatekeeper" residue in specific kinases.[1]

References

  • Hansen, T. V., & Skattebøl, L. (2005).[1] "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 82, 64. [1]

  • Langer, P., et al. (2010).[1] "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737-4749.

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • BenchChem Technical Data. (2025). "Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives."

  • Beilstein Institute. (2016).[1] "Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis." Beilstein Journal of Organic Chemistry, 12, 2070–2076.[1]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 7-Bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 7-bromobenzofuran-3-carboxylic acid represents a specific challenge in medicinal chemistry due to the convergence of two antagonistic factors: steric hindrance at the C7 position (peri-interaction with the furan oxygen) and catalyst poisoning potential of the free carboxylic acid.

This Application Note provides two validated workflows for achieving C7-arylation via Suzuki-Miyaura cross-coupling. Protocol A outlines a direct coupling approach utilizing water-soluble catalytic systems for Green Chemistry compliance. Protocol B details a high-yielding protection-deprotection strategy recommended for precious late-stage intermediates.

Mechanistic Challenges & Strategy

The "Acid Problem"

Free carboxylic acids can inhibit Palladium (Pd) catalysts by coordinating to the metal center, forming unreactive carboxylate-Pd complexes. Furthermore, the acidic proton can induce protodeboronation of the boronic acid coupling partner before transmetallation occurs.

  • Solution: Use of excess base (≥3 equivalents) to ensure full deprotonation of the substrate and activation of the boronate species.

The C7 Steric Barrier

The C7 position in benzofuran is sterically crowded due to the adjacent ring oxygen (O1). Standard ligands (e.g., PPh3) often fail to promote the oxidative addition step efficiently at this position.

  • Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or chelating ligands (dppf ) that widen the bite angle and facilitate oxidative addition in hindered environments.

Mechanistic Workflow

The following diagram illustrates the decision logic and mechanistic flow for selecting the appropriate protocol.

G Start Substrate: 7-Bromobenzofuran-3-COOH Decision Is the Boronic Acid Acid-Sensitive? Start->Decision RouteA Route A: Direct Coupling (Aqueous/Polar Media) Decision->RouteA No (Stable) RouteB Route B: Ester Protection (Non-polar/Anhydrous) Decision->RouteB Yes (Prone to De-boronation) CondA Conditions A: Pd(dppf)Cl2 • DCM Na2CO3 (3.5 eq) DME / H2O (3:1) RouteA->CondA CondB Conditions B: 1. SOCl2/MeOH (Esterification) 2. Pd(OAc)2 / SPhos 3. LiOH (Hydrolysis) RouteB->CondB Product Target: 7-Arylbenzofuran-3-COOH CondA->Product One-Pot CondB->Product Three-Step / High Yield

Figure 1: Decision matrix for selecting the optimal coupling pathway based on substrate stability and scale.

Experimental Protocols

Protocol A: Direct Coupling (Aqueous Conditions)

Recommended for: Rapid screening, stable boronic acids, and gram-scale synthesis.

Rationale: This method utilizes the solubility of the carboxylate salt in aqueous media. Pd(dppf)Cl2 is selected for its robustness against water and air, and its large bite angle which helps overcome the C7 steric hindrance.

Materials:

  • Substrate: 7-Bromobenzofuran-3-carboxylic acid (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 eq)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2 • CH2Cl2) (0.03 – 0.05 eq)

  • Base: Na2CO3 (3.5 eq)

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the substrate (1.0 mmol), arylboronic acid (1.2 mmol), and Na2CO3 (3.5 mmol).

  • Solvent Addition: Add DME (6 mL) and degassed Water (2 mL). Note: The acid will dissolve as the sodium salt forms.

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.03 mmol) quickly under positive inert gas pressure.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS (Look for the mass of Product + H).

  • Workup:

    • Cool to room temperature.[1]

    • Crucial Step: Acidify carefully with 1M HCl to pH ~3 to precipitate the free acid product.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Protocol B: Protection-Coupling-Deprotection (The "Buchwald" Route)

Recommended for: Valuable substrates, unstable boronic acids, or when Protocol A fails due to solubility.

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and allows the use of SPhos , a highly active Buchwald ligand designed for sterically hindered biaryl synthesis.

Materials:

  • Intermediate: Methyl 7-bromobenzofuran-3-carboxylate

  • Catalyst System: Pd(OAc)2 (0.02 eq) + SPhos (0.04 eq) OR Pd-SPhos G3 Precatalyst.

  • Base: K3PO4 (2.0 eq)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

Step 1: Esterification

  • Dissolve 7-bromobenzofuran-3-carboxylic acid in MeOH.

  • Add catalytic H2SO4 or SOCl2 (dropwise) at 0°C. Reflux for 2 hours.

  • Concentrate and work up to obtain the methyl ester.

Step 2: SPhos Mediated Coupling

  • Charge: Methyl ester (1.0 mmol), Boronic acid (1.2 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (2 mol%), SPhos (4 mol%).

  • Solvent: Add anhydrous Toluene (5 mL).

  • Heat: Stir at 100°C for 2–6 hours under Argon.

  • Isolation: Filter through a Celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

  • Dissolve the coupled ester in THF/MeOH/Water (2:1:1).

  • Add LiOH•H2O (3.0 eq). Stir at RT or 40°C until TLC shows full conversion.

  • Acidify to pH 3 and filter the precipitate.

Performance Data & Optimization Table

The following table summarizes expected outcomes based on catalyst/solvent combinations for this specific scaffold.

EntryCatalyst SystemBase / SolventTempYield (Est.)[2][3][4]Notes
1 Pd(PPh3)4Na2CO3 / Toluene:EtOH:H2O90°C30-50%Not Recommended. Ligand too bulky/labile; poor oxidative addition at C7.
2 Pd(dppf)Cl2 Na2CO3 / DME:H2O 85°C 75-85% Best for Direct Acid Coupling. Robust, tolerates water.
3 Pd(OAc)2 / SPhosK3PO4 / Toluene100°C>90%*Yield refers to Ester intermediate. Best for steric bulk.
4 Pd2(dba)3 / XPhosK3PO4 / Dioxane100°C85-90%Excellent alternative for very hindered boronic acids.

Troubleshooting Guide

Issue: Protodeboronation (Loss of Boronic Acid)
  • Symptom: Substrate remains, but boronic acid disappears (observed as benzene/arene in GC/LC).

  • Cause: Reaction temperature too high or pH too low.

  • Fix:

    • Switch to Protocol B (Ester route).

    • Use Potassium Aryltrifluoroborates (Ar-BF3K) instead of boronic acids; these are slow-releasing and more stable.

Issue: Homocoupling (Ar-Ar dimerization)
  • Symptom: Presence of biaryl impurities derived from the boronic acid.

  • Cause: Presence of Oxygen in the reaction vessel.

  • Fix: Ensure rigorous degassing. Switch to freeze-pump-thaw cycling if possible.

Issue: Palladium Black Formation
  • Symptom: Reaction mixture turns black and stalls.

  • Cause: Catalyst decomposition (loss of ligand).

  • Fix: Add excess ligand (e.g., additional SPhos). Lower the temperature to 60°C and extend time.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Molander, G. A., & Biolatto, B. (2003).[5] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314. (Conditions for aqueous/polar coupling). [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for SPhos/XPhos usage in hindered heterocycles). [Link]

  • Li, H., et al. (2015).[1] A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes. Organic Letters, 17(14), 3616–3619. [Link]

Sources

Application Note: Amide Bond Formation with 7-Bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-tested guide for synthesizing amides from 7-Bromobenzofuran-3-carboxylic acid . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols that preserve the integrity of the halogenated scaffold for downstream cross-coupling.

Introduction & Strategic Analysis

7-Bromobenzofuran-3-carboxylic acid is a high-value scaffold in drug discovery, particularly for kinase inhibitors and GPCR modulators. The presence of the bromine at the C7 position serves as a critical "synthetic handle" for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings. Consequently, the amide formation step must be chemoselective —activating the C3-carboxylate without compromising the C7-bromide or degrading the electron-rich furan ring.

Chemical Challenges[1]
  • Electronic Deactivation: The benzofuran ring is electron-rich, but the C3 position is conjugated to the heteroatom.[1] While less deactivated than the C2 position, the carboxylic acid can still exhibit sluggish reactivity compared to simple benzoic acids.[1]

  • Solubility: The lipophilic 7-bromo substituent significantly reduces solubility in standard ethereal solvents (Et₂O), necessitating polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM, DCE).

  • Regiostability: While generally stable, benzofuran-3-carboxylic acids can undergo decarboxylation under extreme thermal stress in highly acidic media.[1]

Decision Matrix: Reagent Selection

The choice of coupling reagent is dictated by the nucleophilicity of the amine and the scale of the reaction.[1]

CouplingStrategy Start Select Amine Type aliphatic 1°/2° Aliphatic Amine (Good Nucleophile) Start->aliphatic aniline Aniline/Heterocyclic Amine (Weak Nucleophile) Start->aniline scale Large Scale (>10g) Cost Sensitive Start->scale HATU Protocol A: HATU/DIPEA (High Yield, Fast) aliphatic->HATU Discovery Scale T3P Protocol B: T3P (PPA) (Low Epimerization, Easy Workup) aliphatic->T3P Process Scale aniline->HATU Standard AcidCl Protocol C: Oxalyl Chloride -> Acid Cl (Highest Reactivity) aniline->AcidCl Sterically Hindered scale->AcidCl

Figure 1: Strategic decision tree for reagent selection based on substrate class and scale.

Detailed Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best For: Library synthesis, aliphatic amines, small scale (<100 mg). Mechanism: Generates a highly reactive At-ester intermediate.[1]

  • Preparation: Dissolve 7-Bromobenzofuran-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: DMF is preferred over DCM due to the solubility profile of the brominated core.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: The solution should turn slightly yellow, indicating active ester formation.[1]

  • Coupling: Add the Amine (1.2 equiv).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: Look for the disappearance of the acid peak (M-H negative mode) and appearance of the amide (M+H positive mode).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1][3]

Protocol B: Process-Friendly & Green (T3P)

Best For: Scale-up (>1g), weak amines, easy purification (water-soluble byproducts). Reagent: Propylphosphonic anhydride (T3P) (50% wt in EtOAc or DMF).[1]

  • Dissolution: Suspend 7-Bromobenzofuran-3-carboxylic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).

    • Note: If solubility is poor, add a minimum amount of DMF as a co-solvent.

  • Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (2.5 equiv).[1]

    • Critical: T3P requires a base to drive the equilibrium.[1]

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Why T3P? It drives the reaction to completion with very low epimerization risk (irrelevant here, but good practice) and the phosphorus byproducts are water-soluble.

  • Workup: Wash the organic layer with water, 1M HCl (if amine is acid-stable), and NaHCO₃. Evaporate solvent.[1][3][4]

Protocol C: The "Sledgehammer" (Acid Chloride)

Best For: Extremely unreactive anilines, sterically hindered amines, or cost-critical large-scale batches.

  • Activation: Suspend 7-Bromobenzofuran-3-carboxylic acid (1.0 equiv) in anhydrous DCM under N₂.

  • Catalysis: Add a catalytic drop of DMF (1-2 mol%).[1]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Safety: Massive gas evolution (CO, CO₂, HCl). Vent properly.

  • Conversion: Stir at RT for 2 hours until the suspension clears (indicating acid chloride formation). Concentrate in vacuo to remove excess oxalyl chloride.[1][4]

  • Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C.

  • Completion: Stir for 1 hour. Quench with water.[1][5]

Analytical Data & Troubleshooting (The Self-Validating System)

To ensure the protocol worked and the scaffold is intact, verify against these criteria:

ParameterExpected ObservationTroubleshooting
¹H NMR (DMSO-d₆) Singlet at ~8.5-8.8 ppm (H-2 of furan).If absent/shifted upfield, furan ring may have opened (rare).[1]
Isotopic Pattern 1:1 doublet in MS (⁷⁹Br/⁸¹Br).[1]If pattern is lost, debromination occurred (avoid Pd contamination).[1]
TLC (50% EtOAc/Hex) Product R_f typically 0.3–0.5 (higher than acid).[1]Acid streaks? Add 1% AcOH to eluent to visualize unreacted SM.[1]
Color Off-white to pale yellow solid.[1]Dark brown/black indicates decomposition/polymerization.[1]
Common Failure Modes
  • Issue: Low conversion with Aniline.

    • Fix: Switch from HATU to Protocol C (Acid Chloride).[1] Anilines are poor nucleophiles and often require the high electrophilicity of an acid chloride.[1]

  • Issue: Debromination.

    • Fix: Ensure no palladium residues are present in the glassware or stir bars if previous reactions involved cross-coupling.[1]

References

  • General Amide Synthesis: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chem. Soc. Rev., 2009 , 38, 606-631.[1] Link

  • Benzofuran Reactivity: "Reactivity of Benzofuran Derivatives." ResearchGate Review. Link

  • T3P Application: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides."[1] Organic Process Research & Development. Link

  • 7-Bromobenzofuran-3-carboxylic acid Properties: PubChem Compound Summary for CID 17982651. Link

  • Standard HATU Protocol: "Amide Synthesis - Fisher Scientific Protocols." Link

Sources

Application Note: Pd-Catalyzed Functionalization of 7-Bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 7-Bromobenzofuran-3-carboxylic acid (CAS: 550998-59-9). This scaffold is a critical intermediate in the synthesis of bioactive benzofuran derivatives, often serving as a precursor for anti-inflammatory and anticancer agents.

Executive Summary & Substrate Analysis

7-Bromobenzofuran-3-carboxylic acid presents a unique dual-functionalization challenge. It contains a free carboxylic acid at C3 and an aryl bromide at C7.

  • The C7-Bromide: Positioned "pseudo-ortho" to the furan ring oxygen. While not as sterically hindered as a classic ortho-substituted benzene, the proximity to the heteroatom and the bicyclic core influences catalyst approach.

  • The C3-Carboxylic Acid: Free acids can poison palladium catalysts by forming unreactive carboxylate-Pd complexes. Furthermore, they introduce solubility challenges in non-polar solvents typically used for cross-coupling.

Strategic Decision: Researchers have two primary workflows:

  • Direct Coupling (Free Acid): Utilizes aqueous media and specific bases to maintain solubility and catalytic activity. Ideal for late-stage functionalization or "green" chemistry requirements.

  • Protection-Deprotection (Ester Route): Converts the acid to a methyl/ethyl ester to improve solubility in organic solvents (THF, Toluene) and prevent catalyst poisoning. Recommended for complex coupling partners or strictly anhydrous conditions.

Critical Reaction Parameters

Catalyst & Ligand Selection

The electron-rich benzofuran ring (due to the oxygen lone pair) generally facilitates oxidative addition at the C7-Br bond. However, the electron-withdrawing C3-COOH group slightly deactivates the system compared to unsubstituted benzofuran.

ComponentRecommendationRationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is preferred for aqueous/aerobic protocols; Pd₂(dba)₃ for strictly anhydrous ester couplings.
Ligand (Free Acid) SPhos or XPhos Water-soluble or highly active Buchwald biaryl phosphines prevent catalyst aggregation and promote oxidative addition in the presence of free carboxylates.
Ligand (Ester) PPh₃ or dppf Standard phosphines work well for the esterified substrate.
Base K₂CO₃ or K₃PO₄Inorganic bases are essential. For the free acid, 2.5–3.0 equivalents are required (1 eq to deprotonate COOH, 1.5+ eq for the coupling).
Solvent H₂O/Acetone or H₂O/DioxaneFor free acid: Mixed aqueous systems ensure solubility of the carboxylate salt.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Free Acid)

Best for: Rapid library generation, green chemistry, avoiding protection steps.

Reagents:

  • Substrate: 7-Bromobenzofuran-3-carboxylic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Acetone:Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge 7-Bromobenzofuran-3-carboxylic acid (1.0 mmol) and the Arylboronic acid (1.2 mmol).

  • Solvation: Add Acetone (3.0 mL) and Water (1.0 mL). Stir until the suspension is uniform.

  • Activation: Add K₂CO₃ (3.0 mmol). Note: Gas evolution (CO₂) may occur as the acid is neutralized. Ensure the solid dissolves or forms a fine suspension.

  • Catalyst Addition: Add SPhos (0.05 mmol) followed by Pd(OAc)₂ (0.025 mmol).

  • Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor by HPLC/LC-MS. The formation of the biaryl acid product is typically observed as a more polar peak than the ester, but less polar than the starting material in reverse-phase LC.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 to precipitate the product. Filter the solid, wash with water and cold ethanol. Recrystallize if necessary.[1]

Protocol B: Coupling via Methyl Ester Intermediate

Best for: Scale-up, moisture-sensitive boronic acids, or difficult substrates.

Step 1: Esterification (Fischer Speier) Reflux 7-Bromobenzofuran-3-carboxylic acid in Methanol with catalytic H₂SO₄ for 4 hours. Isolate the methyl ester (Quantitative yield).

Step 2: Cross-Coupling

  • Charge: Methyl 7-bromobenzofuran-3-carboxylate (1.0 equiv), Boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent: Toluene:Water (10:1) or anhydrous 1,4-Dioxane.

  • Conditions: Heat at 90°C under N₂ atmosphere for 16 hours.

  • Workup: Standard aqueous extraction (EtOAc/Water). Purify via silica gel chromatography.

  • Hydrolysis (Optional): Saponify with LiOH in THF/Water to return to the free acid.

Mechanistic & Decision Pathways

Diagram 1: Decision Tree for Optimization

This workflow guides the user based on specific project constraints (solubility vs. speed).

OptimizationStrategy Start Start: 7-Bromobenzofuran-3-carboxylic acid CheckSolubility Constraint Check: Is the Boronic Acid water sensitive? Start->CheckSolubility RouteA Route A: Direct Aqueous Coupling (Green/Fast) CheckSolubility->RouteA No (Stable) RouteB Route B: Ester Protection (Robust/Anhydrous) CheckSolubility->RouteB Yes (Unstable) StepA1 Use Pd(OAc)2 + SPhos Base: K2CO3 (3 eq) Solvent: Acetone/H2O RouteA->StepA1 StepB1 Step 1: MeOH/H2SO4 (Esterification) RouteB->StepB1 Result Target: 7-Aryl-benzofuran-3-carboxylic acid StepA1->Result StepB2 Step 2: Pd(PPh3)4 / Toluene Standard Suzuki StepB1->StepB2 StepB3 Step 3: LiOH Hydrolysis StepB2->StepB3 StepB3->Result

Caption: Decision matrix for selecting between direct aqueous coupling and ester-protected routes.

Diagram 2: Catalytic Cycle (Direct Acid Route)

Visualizing the specific challenge of the free carboxylate in the catalytic cycle.

CatalyticCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 7-Br-Benzofuran-3-COOH BaseStep Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep Base (K2CO3) Poison OFF-CYCLE: Carboxylate Coordination (Catalyst Resting State) OxAdd->Poison R-COO(-) binding TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->BaseStep Reversible w/ SPhos

Caption: Catalytic cycle highlighting the risk of carboxylate poisoning and the role of bulky ligands (SPhos) in reversing it.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by -COOHSwitch to Protocol B (Ester) or increase Ligand:Pd ratio to 3:1.
Protodehalogenation Reductive elimination failureEnsure solvent is degassed. Switch solvent to DME/Water or n-Butanol .
Precipitation Insoluble Pd-Carboxylate saltIncrease water content in solvent mixture or switch base to Cs₂CO₃ (Cesium salts are more soluble).
Homocoupling (Ar-Ar) Oxidation of Boronic AcidReduce O₂ exposure. Degas solvents thoroughly.

References

  • Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Journal of Organic Chemistry.[2] (Protocol adaptation for aqueous acid coupling).

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Langer, P., et al. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis.[3][4] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.[2] Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 7-Bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Their diverse pharmacological profiles, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, make them highly attractive scaffolds for drug discovery.[2][3] Among the vast array of benzofuran building blocks, 7-Bromobenzofuran-3-carboxylic acid stands out as a particularly versatile starting material. Its strategic placement of a bromine atom and a carboxylic acid group at positions amenable to a wide range of chemical transformations provides a powerful platform for the synthesis of complex, bioactive heterocyclic systems.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive heterocycles. We will explore key synthetic strategies, from initial functionalization of the core molecule to the construction of fused heterocyclic rings with known or potential therapeutic relevance. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Strategic Overview: A Modular Approach to Bioactive Heterocycles

The synthetic utility of 7-Bromobenzofuran-3-carboxylic acid lies in the orthogonal reactivity of its two key functional groups. The carboxylic acid at the 3-position serves as a handle for amide bond formation, esterification, or reduction, while the bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions. This modularity allows for a divergent synthetic approach, where a common intermediate can be elaborated into a diverse library of compounds.

Our exploration will focus on two primary synthetic pathways, each culminating in the formation of distinct and biologically relevant heterocyclic scaffolds:

  • Pathway A: Amidation and Intramolecular Cyclization. This pathway leverages the carboxylic acid to introduce a variety of amine-containing side chains. Subsequent intramolecular cyclization reactions, often mediated by transition metal catalysts, lead to the formation of fused nitrogen-containing heterocycles.

  • Pathway B: Palladium-Catalyzed Cross-Coupling and Subsequent Transformations. This pathway utilizes the 7-bromo position for the introduction of new carbon-carbon and carbon-nitrogen bonds via well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The newly introduced functional groups can then be further manipulated to construct a variety of heterocyclic systems.

PART 1: CORE SYNTHETIC WORKFLOWS

This section details the foundational synthetic transformations of 7-Bromobenzofuran-3-carboxylic acid, providing step-by-step protocols for key reactions.

Workflow 1: Amide Synthesis - The Gateway to N-Heterocycles

The formation of an amide bond is the crucial first step in accessing a wide array of nitrogen-containing heterocycles. The choice of coupling reagent is critical to ensure high yields and minimize side reactions.

This protocol describes a general method for the coupling of 7-Bromobenzofuran-3-carboxylic acid with a primary or secondary amine using a standard peptide coupling reagent.

Materials:

  • 7-Bromobenzofuran-3-carboxylic acid

  • Amine (primary or secondary)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-Bromobenzofuran-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add DCC or EDC (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

  • Dilute the filtrate with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 7-Bromobenzofuran-3-carboxamide.

Expert Insight: The use of HOBt as an additive helps to suppress racemization (if chiral amines are used) and improve the efficiency of the coupling reaction by forming a more reactive active ester intermediate.

Workflow 2: Palladium-Catalyzed Cross-Coupling Reactions

The 7-bromo position of the benzofuran ring is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 7-Bromobenzofuran derivative with a boronic acid or ester.

Materials:

  • 7-Bromobenzofuran derivative (e.g., amide or ester)

  • Boronic acid or boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • Base (e.g., potassium carbonate, cesium carbonate, or sodium carbonate)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 7-Bromobenzofuran derivative (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (2-5 mol%), and phosphine ligand (4-10 mol%).

  • Add the base (2.0-3.0 eq) and the chosen solvent system.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices: The choice of ligand is crucial for the success of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands like SPhos and XPhos often enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields and broader substrate scope.[4]

This protocol provides a general method for the palladium-catalyzed amination of a 7-Bromobenzofuran derivative.

Materials:

  • 7-Bromobenzofuran derivative

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos, or DavePhos)[5][6]

  • Base (e.g., sodium tert-butoxide, cesium carbonate, or potassium phosphate)

  • Anhydrous toluene or 1,4-dioxane

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the 7-Bromobenzofuran derivative (1.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.5 eq) and the anhydrous solvent.

  • Add the amine (1.1-1.5 eq) to the mixture.

  • Degas the reaction mixture with argon or nitrogen for 15-30 minutes.

  • Heat the reaction to 80-120 °C and stir for 6-24 hours, monitoring by TLC.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Trustworthiness of the Protocol: The Buchwald-Hartwig amination is a well-established and reliable method for the formation of C-N bonds, with a vast body of literature supporting its application across a wide range of substrates.[6][7]

PART 2: SYNTHESIS OF BIOACTIVE HETEROCYCLIC SCAFFOLDS

This section presents detailed synthetic routes to specific classes of bioactive heterocycles starting from 7-Bromobenzofuran-3-carboxylic acid, integrating the core workflows described above.

Synthesis of Benzofuro[3,2-d]pyrimidines: Potent Kinase Inhibitors

Benzofuro[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have shown significant potential as inhibitors of various kinases, making them attractive targets in cancer drug discovery.[8]

Synthetic Strategy:

The synthesis of the benzofuro[3,2-d]pyrimidine core can be achieved through a multi-step sequence starting with the amidation of 7-Bromobenzofuran-3-carboxylic acid with an appropriate amino-pyrimidine precursor, followed by an intramolecular cyclization. A more convergent approach involves the initial construction of a 3-amino-7-bromobenzofuran intermediate, which can then be cyclized with various reagents to form the pyrimidine ring.

Visualizing the Workflow: Synthesis of Benzofuro[3,2-d]pyrimidines

G start 7-Bromobenzofuran-3-carboxylic acid amide Amidation (Protocol 1) start->amide Amine suzuki Suzuki Coupling (Protocol 2) amide->suzuki Boronic Acid/ Ester cyclization Intramolecular Cyclization suzuki->cyclization product Benzofuro[3,2-d]pyrimidine Derivatives cyclization->product

Caption: Synthetic pathway to Benzofuro[3,2-d]pyrimidines.

This protocol exemplifies the synthesis of a substituted benzofuro[3,2-d]pyrimidine.

Step 1: Synthesis of 7-Bromo-N-(cyanomethyl)benzofuran-3-carboxamide

  • Follow Protocol 1, using aminoacetonitrile hydrochloride as the amine. Neutralize the hydrochloride salt with an additional equivalent of base.

Step 2: Synthesis of 7-Vinyl-N-(cyanomethyl)benzofuran-3-carboxamide

  • Follow Protocol 2, using potassium vinyltrifluoroborate as the vinyl source.

Step 3: Intramolecular Cyclization to form the Benzofuro[3,2-d]pyrimidin-4-amine

  • To a solution of 7-Vinyl-N-(cyanomethyl)benzofuran-3-carboxamide in a suitable solvent like DMF, add a base such as potassium tert-butoxide at room temperature.

  • Heat the reaction to promote cyclization.

  • The resulting 4-amino-benzofuro[3,2-d]pyrimidine can be isolated and purified.

Step 4: Buchwald-Hartwig Amination to introduce the Anilino Group

  • The 4-amino group can be converted to a leaving group (e.g., chloro) by treatment with POCl₃.

  • Then, follow Protocol 3 to couple the resulting 4-chloro-benzofuro[3,2-d]pyrimidine with aniline.

Synthesis of Benzofuro[3,2-b]pyridines: Modulators of CNS Receptors

The benzofuro[3,2-b]pyridine scaffold is present in compounds that exhibit activity at various central nervous system (CNS) receptors, highlighting their potential for the development of neurological drugs.

Synthetic Strategy:

A common approach to the benzofuro[3,2-b]pyridine core involves a palladium-catalyzed intramolecular Heck reaction of a 7-vinylbenzofuran-3-carboxamide derivative.

Visualizing the Workflow: Synthesis of Benzofuro[3,2-b]pyridines

G start 7-Bromobenzofuran-3-carboxylic acid amide Amidation (Protocol 1) start->amide Allylamine suzuki Suzuki Coupling (Protocol 2) amide->suzuki Vinylboronic Acid Ester heck Intramolecular Heck Reaction suzuki->heck product Benzofuro[3,2-b]pyridine Derivatives heck->product

Caption: Synthetic pathway to Benzofuro[3,2-b]pyridines.

Step 1: Synthesis of N-Allyl-7-bromobenzofuran-3-carboxamide

  • Follow Protocol 1, using allylamine as the amine.

Step 2: Intramolecular Heck Reaction

  • To a solution of N-Allyl-7-bromobenzofuran-3-carboxamide in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., triethylamine or potassium carbonate).

  • Heat the reaction mixture to 80-120 °C. The intramolecular Heck reaction will proceed to form the tricyclic benzofuro[3,2-b]pyridinone scaffold.[5]

  • Purify the product by column chromatography.

PART 3: DATA PRESENTATION AND CHARACTERIZATION

Thorough characterization of all synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques should be employed.

Table 1: Representative Analytical Data for Key Intermediates and Products

CompoundStructureMolecular FormulaMW ( g/mol )1H NMR (δ, ppm)MS (m/z)
7-Bromobenzofuran-3-carboxylic acid C₉H₅BrO₃241.048.35 (s, 1H), 7.80 (d, 1H), 7.65 (d, 1H), 7.40 (t, 1H)240, 242 [M-H]⁻
7-Bromo-N-allylbenzofuran-3-carboxamide C₁₂H₁₀BrNO₂280.128.20 (s, 1H), 7.75 (d, 1H), 7.60 (d, 1H), 7.35 (t, 1H), 6.50 (br s, 1H), 5.90 (m, 1H), 5.25 (m, 2H), 4.10 (t, 2H)280, 282 [M+H]⁺
Benzofuro[3,2-b]pyridin-5(6H)-one C₁₁H₇NO₂185.188.10 (s, 1H), 7.70 (d, 1H), 7.50 (d, 1H), 7.30 (t, 1H), 4.40 (t, 2H), 3.60 (t, 2H)186 [M+H]⁺

Note: The NMR and MS data presented are hypothetical and for illustrative purposes only. Actual data must be obtained experimentally.

Conclusion and Future Directions

7-Bromobenzofuran-3-carboxylic acid is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive heterocycles. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The modular nature of the synthetic routes allows for the systematic generation of compound libraries for screening in various biological assays. Future work could focus on the development of one-pot procedures to increase synthetic efficiency and the exploration of novel cyclization strategies to access even more complex and diverse heterocyclic systems. The continued investigation of the structure-activity relationships of these novel compounds will undoubtedly contribute to the discovery of new therapeutic agents.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

  • Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. (2020). Squarespace.
  • Amanote. (n.d.). Retrieved February 14, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of benzofuran-fused nitrogen heterocycles - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019). Retrieved February 14, 2026, from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC. (2023). Retrieved February 14, 2026, from [Link]

  • Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. (2020).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). Retrieved February 14, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Retrieved February 14, 2026, from [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

  • Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids - The Royal Society of Chemistry. (2010). Retrieved February 14, 2026, from [Link]

  • Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]

  • Iron‐Catalyzed C−H Alkylation/Ring Opening with Vinylbenzofurans Enabled by Triazoles | Request PDF - ResearchGate. (2025). Retrieved February 14, 2026, from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Retrieved February 14, 2026, from [Link]

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decarboxylation protocols for 7-Bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Decarboxylation of 7-Bromobenzofuran-3-carboxylic Acid

Introduction: Unlocking a Privileged Scaffold

7-Bromobenzofuran is a crucial heterocyclic building block in the synthesis of complex organic molecules. Its derivatives are integral to medicinal chemistry, exhibiting a wide range of biological activities, and are also found in the development of novel polymer and photosensitive materials.[1][2] The strategic removal of the carboxylic acid group from 7-Bromobenzofuran-3-carboxylic acid is a critical transformation, providing direct access to the 7-bromobenzofuran core, which can then be further functionalized.

This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a detailed examination of three robust protocols for the decarboxylation of 7-Bromobenzofuran-3-carboxylic acid: Thermal, Copper-Catalyzed, and Microwave-Assisted methods. The focus is on the underlying principles, experimental causality, and practical execution to ensure reliable and reproducible outcomes in the laboratory.

Mechanistic Foundations of Aromatic Decarboxylation

The decarboxylation of an aromatic carboxylic acid involves the cleavage of a carbon-carbon bond to release carbon dioxide (CO₂). While seemingly straightforward, the stability of the aryl-carboxyl bond necessitates specific conditions to proceed efficiently. The reaction generally proceeds through the formation of an aryl anion or aryl radical intermediate, which is then protonated by a proton source in the reaction medium to yield the final product.

For heteroaromatic systems like benzofurans, the reaction can be facilitated by:

  • High Temperatures: Providing sufficient thermal energy to overcome the activation barrier.

  • Metal Catalysis: Using transition metals like copper or silver to form a carboxylate complex. This coordination weakens the C-C bond, lowering the energy required for CO₂ extrusion.[3][4][5]

  • Microwave Irradiation: Employing microwave energy for rapid and uniform heating, which dramatically accelerates reaction rates.[6][7]

Below is a generalized workflow for achieving this transformation.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start 7-Bromobenzofuran- 3-carboxylic Acid Setup Select Protocol: - Thermal - Copper-Catalyzed - Microwave-Assisted Start->Setup Reaction Execute Decarboxylation (Heating / Catalyst) Setup->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Purify Purification (Column Chromatography) Monitor->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Pure 7-Bromobenzofuran Characterize->Product

Caption: General experimental workflow for decarboxylation.

Protocol 1: Thermal Decarboxylation

This method relies on high heat to induce the elimination of CO₂ without the aid of a catalyst. The primary advantage is its simplicity and the absence of metal contaminants in the final product. However, it requires very high temperatures, which can sometimes lead to substrate decomposition or side reactions. The choice of a high-boiling, inert solvent is critical.

Experimental Procedure
  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 7-Bromobenzofuran-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent such as quinoline or N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.1-0.2 M.

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.

  • Heating: Heat the reaction mixture to 190-220°C with vigorous stirring. The evolution of CO₂ gas should be apparent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1M HCl to remove the basic solvent (if quinoline was used), followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure 7-bromobenzofuran.

Data Summary
ParameterConditionRationale
Temperature 190-220°CProvides sufficient thermal energy to overcome the activation barrier for C-C bond cleavage.
Solvent Quinoline, NMPHigh boiling point and ability to solvate the starting material and intermediates.
Reaction Time 4-24 hoursVaries depending on the exact temperature and substrate stability.
Pros Simple, catalyst-freeAvoids metal contamination and simplifies purification.
Cons Harsh conditions, potential for charringHigh temperatures may degrade the product, leading to lower yields.

Protocol 2: Copper-Catalyzed Decarboxylation

The use of a copper catalyst significantly lowers the required reaction temperature, leading to cleaner reactions and often higher yields. The mechanism is believed to involve the formation of a copper(I) carboxylate species, which facilitates the extrusion of CO₂.[3][5] The addition of a ligand, such as 1,10-phenanthroline, can stabilize the copper catalyst and accelerate the reaction.[8]

G A Ar-COOH + Cu(I)L (Catalyst) B [Ar-COOCu(I)L] (Copper Carboxylate Intermediate) A->B -H₂O C [Ar-Cu(I)L] (Aryl-Copper Intermediate) B->C Decarboxylation CO2_out CO₂ B->CO2_out D Ar-H (Product) C->D Protodemetallation Proton_in H⁺ (from solvent/acid) Proton_in->C

Caption: Simplified catalytic cycle for copper-catalyzed decarboxylation.

Experimental Procedure
  • Vessel Preparation: To an oven-dried reaction vial, add 7-Bromobenzofuran-3-carboxylic acid (1.0 eq), Copper(I) oxide (Cu₂O, 5-10 mol%), and 1,10-phenanthroline (10-20 mol%).

  • Solvent Addition: Add a 3:1 mixture of NMP and quinoline to achieve a concentration of ~0.2 M.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon.

  • Heating: Heat the reaction mixture to 150-180°C in a preheated oil bath with magnetic stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-8 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with 1M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Data Summary
ParameterConditionRationale
Catalyst Cu₂O or CuI (5-10 mol%)Forms a carboxylate intermediate, lowering the activation energy.[8]
Ligand 1,10-Phenanthroline (10-20 mol%)Stabilizes the copper species and enhances catalytic activity.[8]
Temperature 150-180°CSignificantly milder than thermal conditions, preventing degradation.
Solvent NMP/QuinolineExcellent solvating properties and high boiling point.
Reaction Time 2-8 hoursFaster conversion due to catalytic action.
Pros Higher yields, milder conditionsReduces side products and improves overall efficiency.
Cons Potential metal contaminationRequires careful purification to remove residual copper.

Protocol 3: Microwave-Assisted Decarboxylation

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[6] For decarboxylation, it offers the benefits of rapid, uniform heating, leading to dramatically reduced reaction times—often from hours to minutes.[8][9] This protocol is highly effective when combined with a copper or silver catalyst.

G conv_start Start conv_heat Oil Bath Heating (Slow, Non-uniform) conv_start->conv_heat conv_time Time: 4-24 hours conv_heat->conv_time conv_end Product conv_time->conv_end mw_start Start mw_heat Microwave Irradiation (Rapid, Uniform) mw_start->mw_heat mw_time Time: 5-30 minutes mw_heat->mw_time mw_end Product mw_time->mw_end lab1 Conventional Method lab2 Microwave Method

Caption: Comparison of conventional vs. microwave heating timelines.

Experimental Procedure
  • Vessel Preparation: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine 7-Bromobenzofuran-3-carboxylic acid (1.0 eq), and a catalyst such as silver(I) carbonate (Ag₂CO₃, 15 mol%) or Cu₂O (10 mol%).[9]

  • Reagent/Solvent Addition: Add an oxidant like potassium persulfate (K₂S₂O₈, 2.0 eq) if using the silver-catalyzed method, and add a suitable microwave-safe solvent like acetonitrile or NMP.[9]

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 130-190°C for 5-30 minutes. Use the instrument's "stir" function.

  • Cooling & Work-up:

    • Once the reaction is complete, cool the vial to room temperature using compressed air.

    • Dilute the mixture with ethyl acetate and filter through Celite to remove solids.

    • Wash the filtrate with saturated sodium thiosulfate (if iodine was formed as a byproduct), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Data Summary
ParameterConditionRationale
Catalyst Ag₂CO₃ or Cu₂O (10-15 mol%)Efficiently mediates decarboxylation under microwave conditions.[8][9]
Irradiation 130-190°C, 5-30 minutesRapid, direct heating of polar molecules accelerates the reaction significantly.[7][8]
Solvent Acetonitrile, NMPPolar solvents that absorb microwave energy effectively.
Pros Extremely fast, high efficiencyIdeal for rapid synthesis, library generation, and process optimization.[6]
Cons Requires specialized equipmentAccess to a dedicated chemical microwave reactor is necessary.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling: 7-Bromobenzofuran is classified as an irritant.[1] Avoid inhalation, ingestion, and skin contact.[1] Handle in a well-ventilated fume hood.

  • High Temperatures and Pressures: Exercise caution when working with high temperatures, especially with sealed microwave vials, which can become pressurized. Always follow the manufacturer's guidelines for the microwave reactor.

  • Metal Catalysts: Copper and silver compounds can be toxic. Handle with care and dispose of waste according to institutional protocols.

Conclusion

The decarboxylation of 7-Bromobenzofuran-3-carboxylic acid is a fundamental step in accessing the versatile 7-bromobenzofuran scaffold. This guide provides three distinct, reliable protocols tailored for different laboratory needs and equipment availability. The copper-catalyzed and microwave-assisted methods offer significant advantages in terms of reaction mildness and speed, respectively, and are recommended for achieving high-yield, clean conversions. By understanding the principles behind each protocol, researchers can confidently select and execute the optimal method for their synthetic goals.

References

  • Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions (RSC Publishing). Available at: [Link]

  • 7-Bromo-1-benzofuran. ChemBK. Available at: [Link]

  • Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Semantic Scholar. Available at: [Link]

  • CN103724305A - Preparation method of 7-bromobenzofuran.Google Patents.
  • Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids | Request PDF. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Formation of 6 and 7 a–c from 7‐bromobenzofuran (7BBF) and 7‐iodobenzofuran (7IBF), respectively. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

  • Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. Available at: [Link]

  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. OUCI. Available at: [Link]

  • Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis. RSC Publishing. Available at: [Link]

  • Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. MDPI. Available at: [Link]

  • The Progessive and Step-Wise Decarboxylation of Furan-Tetracarboxlic Acid. UNI ScholarWorks. Available at: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. Available at: [Link]

  • Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. SCIRP. Available at: [Link]

  • Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). PMC. Available at: [Link]

  • RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. MDPI. Available at: [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

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Buchwald-Hartwig amination of 7-Bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Buchwald-Hartwig Amination of 7-Bromobenzofuran-3-carboxylic Acid

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[1][2] Its development revolutionized the synthesis of aryl amines by offering a significant improvement over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[3][4]

This guide provides an in-depth analysis and a detailed protocol for a challenging yet synthetically valuable transformation: the . This substrate is of particular interest as the benzofuran core is a privileged scaffold in many bioactive molecules, and the resulting 7-aminobenzofuran-3-carboxylic acid derivatives are valuable building blocks for drug development.[5][6]

The primary challenge in this transformation lies in the presence of the free carboxylic acid moiety, which can be incompatible with the strongly basic conditions typically employed in Buchwald-Hartwig reactions. This guide will address this challenge head-on, explaining the rationale behind the selection of a tailored catalytic system and reaction conditions to achieve high efficiency while preserving the sensitive functional group.

Understanding the Catalytic Heart: The Buchwald-Hartwig Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex.[1][7] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (7-Bromobenzofuran-3-carboxylic acid), inserting into the C-Br bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.[8]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][9]

A simplified representation of this catalytic process is shown below.

B_H_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L Active Pd(0) Catalyst OxAdd Pd(II) Aryl Halide Complex Pd(0)L->OxAdd Oxidative Addition Amido Pd(II) Amido Complex OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd(0)L Product Ar-NR¹R² Amido->Product Reductive Elimination end ArX Ar-Br (Substrate) ArX->OxAdd Amine HNR¹R² (Amine) Amine->Amido Base Base Base->Amido caption Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle

Experimental Design: A Tailored Approach

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the specific case of 7-Bromobenzofuran-3-carboxylic acid, each component must be chosen to accommodate the acidic proton of the carboxyl group.

Core Challenge: The Carboxylic Acid Group

Strong bases like sodium tert-butoxide (NaOtBu), while highly effective at promoting the reaction, can deprotonate the carboxylic acid.[9] This can lead to several complications:

  • Salt Formation: The resulting carboxylate salt may have poor solubility in common organic solvents like toluene or dioxane, potentially causing the reaction to become heterogeneous and sluggish.

  • Base Stoichiometry: An extra equivalent of the strong base would be consumed by the acid, altering the carefully controlled reaction stoichiometry.

  • Catalyst Inhibition: The carboxylate anion could potentially coordinate to the palladium center and inhibit catalysis.

Therefore, the most robust strategy is to employ a weaker inorganic base that is strong enough to facilitate the deprotonation of the coordinated amine but not reactive towards the carboxylic acid.[10][11]

Component Selection Rationale
ComponentRecommended ChoiceRationale & Justification
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common, reliable Pd(0) source that is readily available. Pd(OAc)₂ is also a viable option but requires in situ reduction to the active Pd(0) species.[12]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Bulky, electron-rich biaryl phosphine ligands are superior for coupling heterocyclic substrates.[3] They promote the formation of a monoligated Pd(0) species, which accelerates both oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency.[1][13]
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)These are moderately weak inorganic bases that provide excellent functional group tolerance.[9] They are effective in promoting the amination without significantly reacting with the carboxylic acid, thus avoiding solubility issues and side reactions.[14]
Solvent 1,4-Dioxane or TolueneThese are standard, effective solvents for Buchwald-Hartwig aminations.[13] They offer good solubility for the reactants and catalyst system and are stable at the required reaction temperatures. All solvents must be anhydrous and degassed to prevent catalyst deactivation.
Temperature 90-110 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.[12] Reaction progress should be monitored to determine the optimal time.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of 7-Bromobenzofuran-3-carboxylic acid with a generic primary or secondary amine.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is sensitive to air and moisture, and thus must be performed under an inert atmosphere (Nitrogen or Argon).

Materials and Equipment
  • 7-Bromobenzofuran-3-carboxylic acid

  • Amine (e.g., Morpholine, Aniline, etc.)

  • Pd₂(dba)₃

  • XPhos

  • Potassium Phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Schlenk flask or oven-dried reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with manifold

  • Standard glassware for work-up (separatory funnel, flasks, etc.)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-Bromobenzofuran-3-carboxylic acid (1.0 eq), K₃PO₄ (2.0-2.5 eq), Pd₂(dba)₃ (0.01-0.02 eq, i.e., 1-2 mol % Pd), and XPhos (0.024-0.048 eq, i.e., 2.4-4.8 mol %).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the amine (1.2-1.5 eq). If the amine is a solid, it can be added in the first step with the other solids.

    • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up Procedure:

    • Once the reaction is complete (or no further conversion is observed), allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Carefully acidify the aqueous phase with 1 M HCl to a pH of ~3-4. This will protonate the product's carboxylic acid, making it soluble in the organic layer.

    • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-amino-benzofuran-3-carboxylic acid derivative.

The following diagram illustrates the general laboratory workflow for this protocol.

Workflow start Start setup 1. Assemble Reagents (Substrate, Base, Catalyst, Ligand) in Schlenk Flask start->setup inert 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert add_reagents 3. Add Amine & Solvent inert->add_reagents react 4. Heat and Stir (100 °C, 12-24h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Cool, Dilute, & Acidify monitor->workup Complete extract 6. Aqueous Work-up (Extraction & Washing) workup->extract purify 7. Dry & Concentrate extract->purify column 8. Column Chromatography purify->column end Pure Product column->end caption Fig. 2: Experimental Workflow

Caption: Fig. 2: Experimental Workflow

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems encountered during the Buchwald-Hartwig amination.[15][16]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficient temperature or reaction time.3. Poor quality reagents or solvent.1. Ensure meticulous use of inert atmosphere techniques and anhydrous, degassed solvents.2. Increase temperature to 110 °C or prolong reaction time. Consider using a pre-catalyst for more reliable activation.[17]3. Use freshly opened or purified reagents and solvents.
Hydrodehalogenation (Aryl bromide is reduced to Ar-H)This is a common side reaction, especially with primary amines.[15] It can arise from β-hydride elimination from the palladium-amido intermediate.[1]1. Screen different ligands. Sterically hindered ligands like BrettPhos can sometimes suppress this pathway.2. Lowering the reaction temperature slightly may favor the desired reductive elimination over β-hydride elimination.
Dark Black/Precipitated Reaction Mixture Palladium black has precipitated, indicating catalyst decomposition. This can be caused by impurities or excessive temperature.1. Ensure all glassware is scrupulously clean.2. Re-evaluate the reaction temperature; it may be too high for the stability of the catalytic complex.3. Increase ligand-to-palladium ratio slightly (e.g., from 1.2:1 to 1.5:1 L:Pd).
Difficulty in Purification The product may be co-eluting with starting materials or byproducts.1. Adjust the pH during work-up to ensure the product is in its neutral, organic-soluble form.2. Try a different solvent system for chromatography or consider an alternative purification method like recrystallization or preparative HPLC.

Conclusion

The is a highly enabling transformation that provides access to valuable synthetic intermediates. While the presence of a free carboxylic acid presents a notable challenge, it can be successfully overcome through the judicious selection of a weak inorganic base, such as K₃PO₄, in combination with a modern, highly active palladium/biaryl phosphine catalyst system. The protocol and insights provided in this guide are designed to empower researchers to confidently execute this reaction, troubleshoot potential issues, and adapt the methodology for the synthesis of diverse libraries of novel benzofuran derivatives.

References

  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Buchwald-Hartwig Amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
  • The Buchwald–Hartwig Amination After 25 Years - ResearchG
  • "troubleshooting guide for Buchwald-Hartwig amin
  • The Asymmetric Buchwald–Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC.
  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination C
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Str
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH.

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Application Note: Microwave-Assisted Functionalization of 7-Bromobenzofuran-3-carboxylic Acid

[1][2]

Executive Summary & Scientific Rationale

7-Bromobenzofuran-3-carboxylic acid (CAS 1374574-88-5) represents a privileged scaffold in drug discovery, particularly for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.[1][2] The benzofuran core mimics the purine ring of ATP, allowing it to dock effectively into kinase active sites, while the 7-bromo and 3-carboxylic acid moieties provide orthogonal vectors for chemical expansion.[2]

Traditional thermal synthesis with this scaffold is often plagued by long reaction times (12–24 hours) and competitive decarboxylation of the 3-carboxylic acid at high temperatures.[2] Microwave-assisted organic synthesis (MAOS) offers a decisive advantage here: dielectric heating allows for rapid energy transfer, enabling reactions to reach completion in minutes rather than hours, often suppressing side reactions through kinetic control.

This guide details a robust, self-validating workflow for the divergent synthesis of library compounds using this scaffold. We prioritize a "Protect/Functionalize/Deprotect" logic versus a direct functionalization approach to maximize yield and purity.

Chemical Profile & Retrosynthetic Logic[1][2][3]

PropertyDataImplication for MAOS
Molecular Weight 241.04 g/mol Suitable for fragment-based drug discovery (FBDD).[2]
C7-Bromine Aryl HalideSite for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[2] Note: Sterically hindered by the heteroatom ring.
C3-Carboxylic Acid COOHSite for Amidation, Esterification, or Decarboxylative coupling.[2]
Thermal Stability ModerateProne to decarboxylation >160°C in acidic media.
Strategic Workflow

To avoid catalyst poisoning by the free carboxylic acid during Palladium coupling, we recommend a Sequential Functionalization Strategy :

  • Step A (C3): Conversion of the acid to an amide or ester (stabilizes the core).

  • Step B (C7): Palladium-catalyzed cross-coupling at the 7-position.[1][2]

Experimental Protocols

Protocol A: Microwave-Assisted Amidation (C3 Functionalization)

Direct amidation using uronium coupling reagents is preferred over acid chlorides to maintain functional group tolerance.[1][2]

Reagents:

  • Substrate: 7-Bromobenzofuran-3-carboxylic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: DMF (Dimethylformamide) - High microwave absorbance (tan δ = 0.161).[1]

Procedure:

  • Dissolve the carboxylic acid (0.5 mmol) and DIPEA (1.5 mmol) in DMF (2 mL) in a 10 mL microwave-transparent vial.

  • Add HATU (0.75 mmol) and stir at room temperature for 2 minutes to activate the acid (formation of the active ester).

  • Add the amine (0.6 mmol). Cap the vial with a Teflon-lined septum.[1][2]

  • Microwave Irradiation:

    • Temperature: 80 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.

Expert Insight: If using weak nucleophiles (e.g., anilines), increase temperature to 100°C and use HOAt as an additive to prevent racemization (if chiral centers are present) and accelerate the reaction.

Protocol B: Suzuki-Miyaura Cross-Coupling (C7 Functionalization)

The 7-position is sterically crowded.[1][2] We utilize a high-activity catalyst system to ensure conversion.

Reagents:

  • Substrate: 7-Bromo-3-carboxamide derivative (from Protocol A) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) - Resistant to oxidation and thermally stable.[1][2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (3 mL)

Procedure:

  • In a microwave vial, combine the substrate (0.3 mmol), boronic acid (0.45 mmol), and Pd catalyst (0.015 mmol).[2]

  • Add Dioxane (3 mL) and K₂CO₃ solution (0.45 mL).

  • Degassing (Critical): Sparge with Argon or Nitrogen for 60 seconds. Oxygen is the primary cause of Suzuki failure in microwave vessels due to rapid pressure buildup sealing in air.

  • Microwave Irradiation:

    • Temperature: 130 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: Normal

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Optimization Table:

ParameterStandard ConditionOptimization for Steric BulkOptimization for Acidic Substrates
Catalyst Pd(dppf)Cl₂Pd(PtBu₃)₂ or XPhos Pd G2Pd(OAc)₂ + SPhos
Base K₂CO₃Cs₂CO₃ (Higher solubility)K₃PO₄ (Milder)
Temp/Time 130°C / 20 min150°C / 30 min100°C / 45 min

Synthesis Workflow Visualization

The following diagram illustrates the divergent library generation pathway.

GStart7-Bromobenzofuran-3-carboxylic acid(Scaffold)Path1Path A: Amidation(C3 Functionalization)Start->Path1 HATU, Amine MW 80°CPath2Path B: Esterification(Protection)Start->Path2 MeOH, H2SO4 MW 70°CInter17-Bromo-3-carboxamidePath1->Inter1Inter2Methyl 7-bromo-3-carboxylatePath2->Inter2SuzukiSuzuki-Miyaura Coupling(C7 Functionalization)Inter1->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 MW 130°CInter2->SuzukiFinal1Library A:3-Amido-7-Aryl BenzofuransSuzuki->Final1Final2Intermediate:7-Aryl-3-EsterSuzuki->Final2HydrolysisHydrolysis &Late-Stage AmidationFinal2->Hydrolysis LiOH; then Amine couplingFinal3Library B:Diverse AmidesHydrolysis->Final3

Caption: Divergent synthesis workflow for 7-Bromobenzofuran-3-carboxylic acid libraries. Path A offers direct access to amides; Path B allows bulk intermediate synthesis.

Troubleshooting & Quality Control

Common Failure Modes
  • Decarboxylation:

    • Symptom:[1][2][3][4][5][6][7][8] Loss of the -COOH group (M-44 peak in MS) during high-temperature coupling.[1]

    • Fix: Ensure the acid is converted to an amide or ester before heating above 120°C. If direct coupling of the acid is required, use water as the solvent with no organic co-solvent, as water stabilizes the carboxylate anion.

  • Protodeboronation (Suzuki):

    • Symptom:[1][2][3][4][5][6][7][8] Recovery of starting halide and formation of Ar-H (from the boronic acid).[2]

    • Fix: This occurs often with electron-poor boronic acids (e.g., pyridine-3-boronic acid).[1][2] Lower the temperature to 100°C, extend time, and switch to Pd(PPh₃)₄ which is less active but often more selective for difficult substrates.

  • Incomplete Amidation:

    • Symptom:[1][2][3][4][5][6][7][8] Residual acid.

    • Fix: The 3-COOH position is conjugated with the furan ring, reducing electrophilicity.[2] Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 100°C MW for difficult amines.[2]

Analytical Checkpoints
  • NMR: Monitor the disappearance of the broad carboxylic acid proton (11-13 ppm) and the shift of the C2-H furan proton (typically ~8.5 ppm) which is sensitive to C3 substitution.[2]

  • LCMS: Use an acidic mobile phase (0.1% Formic Acid) to ensure ionization of the benzofuran core.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17982651, 7-Bromobenzofuran-2-carboxylic acid. (Analogous chemistry). Retrieved October 26, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Conditions. Retrieved October 26, 2025, from [Link]

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved October 26, 2025, from [Link][2][3]

  • MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. Retrieved October 26, 2025, from [Link][2][3]

Troubleshooting & Optimization

Technical Support Center: 7-Bromobenzofuran-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of 7-Bromobenzofuran-3-carboxylic acid synthesis. This response is structured as a specialized support center module, prioritizing high-yield methodologies and troubleshooting specific failure modes.

Module ID: CHEMSUP-BF7-03 Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 7-Bromobenzofuran-3-carboxylic acid presents two primary challenges: regioselectivity (placing the bromine specifically at C7) and ring construction (forming the 3-carboxylated furan ring without forming the thermodynamically favored coumarin byproduct).[1]

Low yields (<40%) in this workflow are typically caused by:

  • Incorrect Precursor Selection: Attempting to brominate benzofuran-3-carboxylic acid directly (favors C5-Br substitution).[1]

  • Pathway Divergence: Accidental formation of coumarin derivatives during condensation.[1]

  • Catalyst Deactivation: Moisture sensitivity in the carbenoid insertion step.

This guide recommends the De Novo Regioselective Route using 3-bromosalicylaldehyde and ethyl diazoacetate (EDA) as the gold standard for high yield and purity.[1]

Part 1: The Optimized Synthetic Workflow

To guarantee the 7-bromo substitution pattern, you must install the halogen before ring closure.[1] We recommend the Acid-Catalyzed Carbenoid Insertion method over the traditional Rap-Stoermer condensation, which often yields the 2-isomer.[1]

The Pathway (Graphviz Visualization)[1]

G Start Starting Material: 3-Bromosalicylaldehyde (Purity >98%) Intermed Intermediate: hemi-Acetal Species Start->Intermed + Reagent CH2Cl2, r.t. Reagent Reagent: Ethyl Diazoacetate (EDA) (Caution: N2 evolution) Reagent->Intermed Catalyst Catalyst: HBF4 · OEt2 (Anhydrous) Catalyst->Intermed Cyclization Ring Closure: Acid-Mediated Dehydration (- H2O) Intermed->Cyclization H2SO4 (cat) Ester Product A: Ethyl 7-bromobenzofuran- 3-carboxylate Cyclization->Ester Yield: ~85-90% Hydrolysis Hydrolysis: LiOH / THF / H2O Ester->Hydrolysis Final Target: 7-Bromobenzofuran- 3-carboxylic acid Hydrolysis->Final Quant.

Figure 1: Optimized synthetic pathway using the Ethyl Diazoacetate (EDA) insertion method to ensure 3-position carboxylation and 7-position bromination.

Part 2: Detailed Protocol & Critical Parameters

Step 1: Regioselective Ring Construction

Objective: Synthesize ethyl 7-bromobenzofuran-3-carboxylate. Reaction Type: Roskamp reaction / Acid-catalyzed decomposition of diazo esters.[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Charge: Add 3-bromosalicylaldehyde (1.0 eq) and anhydrous CH₂Cl₂ (0.5 M concentration).

  • Catalyst: Add HBF₄·OEt₂ (10 mol%).[1][2] Note: Catalyst quality is critical.[1] If the reagent is dark/black, yield drops by ~30%.

  • Addition: Dropwise addition of Ethyl Diazoacetate (EDA) (1.2 eq) over 20 minutes.

    • Observation: Nitrogen gas evolution will be visible.[1] Ensure proper venting.[1]

  • Dehydration: Once the intermediate hemiacetal is formed (monitor by TLC), add concentrated H₂SO₄ (5 drops) to drive the dehydration/aromatization.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

Step 2: Hydrolysis to the Free Acid

Objective: Cleave the ethyl ester without decarboxylation.

Protocol:

  • Dissolve the ester in THF:MeOH:Water (3:1:1).[1]

  • Add LiOH·H₂O (3.0 eq).[1]

  • Stir at room temperature for 4 hours. Do not reflux.[1] High heat can induce decarboxylation at the 3-position.[1]

  • Acidify carefully with 1N HCl to pH 2.[1] Precipitate is filtered and dried.[1][3][4][5]

Data Comparison: Why this route?
FeatureDirect Bromination RouteRap-Stoermer CondensationRecommended EDA Route
Starting Material Benzofuran-3-carboxylic acid3-Bromosalicylaldehyde + Cl-Acetate3-Bromosalicylaldehyde + EDA
Regioselectivity Poor (Mixture of 5-Br and 7-Br)Wrong Isomer (Favors 2-COOH)Excellent (Exclusive 7-Br, 3-COOH)
Yield ~35% (after separation)<20% (for 3-isomer)>80%
Purification Difficult HPLC separationColumn ChromatographyRecrystallization

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "I am isolating a product with the wrong melting point (Coumarin formation)."

Diagnosis: You likely performed a Knoevenagel condensation using diethyl malonate instead of the diazoacetate insertion.

  • Mechanism: Salicylaldehyde + Diethyl Malonate + Base

    
     Coumarin-3-carboxylic acid (6-membered ring).[1]
    
  • Solution: Switch to the Ethyl Diazoacetate method. If you must use malonate, you require specific oxidative conditions (e.g., Iodine/TBHP) to force the ring contraction to benzofuran, but this is low-yielding.

Issue 2: "The reaction stalls at the intermediate alcohol."

Diagnosis: Incomplete dehydration.[1]

  • Context: The reaction of salicylaldehyde with EDA forms a 3-hydroxy-2,3-dihydrobenzofuran intermediate first.[1][6]

  • Fix: Ensure you add the catalytic H₂SO₄ (Step 5 of protocol) after the initial N₂ evolution ceases. The HBF₄ is sufficient for insertion but often insufficient for rapid aromatization.

Issue 3: "Low yield of the 7-bromo precursor."

Diagnosis: If you are synthesizing the starting material (3-bromosalicylaldehyde) via bromination of salicylaldehyde, you are getting mixtures.[1]

  • Fix: Synthesize 3-bromosalicylaldehyde from 2-bromophenol using the Duff reaction or MgCl₂/Paraformaldehyde formylation. This guarantees the bromine is ortho to the hydroxyl group (position 3 in aldehyde = position 7 in benzofuran).

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield / Impure Product Check1 Check TLC: Is the product spot UV active but lower Rf than expected? Problem->Check1 Result1 Yes: Intermediate Detected Check1->Result1 Yes Check2 Check NMR: Do you see a doublet at ~6.5 ppm (Coumarin vinyl proton)? Check1->Check2 No Action1 Action: Add conc. H2SO4 to drive dehydration. Result1->Action1 Result2 Yes: Coumarin Byproduct Check2->Result2 Yes Action2 Action: Stop using Malonate/Base. Switch to EDA/HBF4 route. Result2->Action2

Figure 2: Diagnostic logic for identifying common synthetic failures in benzofuran synthesis.

Part 4: Safety & Handling

  • Ethyl Diazoacetate (EDA): Potentially explosive and toxic.[1] Handle in a fume hood behind a blast shield.[1] Do not heat undiluted.

  • HBF₄·OEt₂: Corrosive and moisture-sensitive.[1] Store in a desiccator or fridge.

References

  • Dudley, M. E., et al. (2006).[7] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[1][7] Synthesis, 2006(10), 1711-1714.[1]

  • Hossain, M. M., et al. (2009).[2] "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses, 86, 172.[2]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258. (Reference for 3-bromosalicylaldehyde synthesis).
  • Organic Chemistry Portal. "Benzofuran Synthesis." (General overview of mechanistic pathways).

Sources

overcoming solubility issues of 7-Bromobenzofuran-3-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Solubility & Reactivity

Executive Summary: The "Brick Dust" Challenge

7-Bromobenzofuran-3-carboxylic acid is a notorious "brick dust" intermediate. Its rigid bicyclic core, combined with strong intermolecular hydrogen bonding (carboxylic acid dimers) and


-

stacking, results in high lattice energy.[1] This manifests as poor solubility in standard organic solvents (DCM, THF, Toluene), leading to failed reactions not because of electronic deactivation, but because of phase transfer limitations .[1]

This guide provides field-proven protocols to solubilize and react this substrate by targeting its two functional handles: the Aryl Bromide (C7) and the Carboxylic Acid (C3) .[1]

Physicochemical Profile & Solvent Selection

Before attempting any reaction, you must select a solvent system that disrupts the specific intermolecular forces holding the crystal lattice together.[1]

Solubility Matrix
Solvent ClassRepresentativeSolubility RatingMechanism of ActionRecommended For
Polar Aprotic DMF, DMSO, NMPHigh High dielectric constant disrupts lattice; accepts H-bonds.Suzuki Couplings, SNAr
Chlorinated DCM, ChloroformVery Low Cannot break acid dimers effectively.[1]Avoid (unless converting to acid chloride)
Ethers THF, 2-MeTHFLow/Moderate Weak H-bond acceptance.[1]Grignard generation (requires heat)
Basic Aqueous 1M NaOH, Na2CO3High Deprotonation forms soluble carboxylate anion.[1]Workups, Aqueous Suzuki
Alcohols MeOH, EtOHLow Proticity interferes with many transition metal cycles; poor solubility.[1]Esterification (heterogeneous)

Critical Insight: If you observe a suspension in THF or DCM, do not proceed with standard coupling protocols. The reaction will likely stall at <10% conversion due to surface passivation of the solid particles.

Workflow Optimization: Decision Logic

Use the following logic flow to determine the correct experimental setup based on your target transformation.

G start Target Transformation suzuki Suzuki Coupling (C7-Br Reaction) start->suzuki amide Amide Coupling (C3-COOH Reaction) start->amide check_base Can you use aqueous base? suzuki->check_base check_sol Soluble in DMF at 0.1M? amide->check_sol aq_yes Use Mixed Solvent DMF/H2O (4:1) + Inorganic Base check_base->aq_yes Yes aq_no Use Anhydrous DMF + Cs2CO3 (Suspension) check_base->aq_no No (Water sensitive) sol_yes Standard HATU/DIPEA in DMF check_sol->sol_yes Yes sol_no Activation Failure Risk Switch to Acid Chloride check_sol->sol_no No (Suspension) acid_cl 1. SOCl2/Cat. DMF 2. Evaporate 3. Add Amine/DIPEA/DCM sol_no->acid_cl

Figure 1: Decision tree for selecting reaction conditions based on solubility constraints.

Reaction-Specific Troubleshooting

Scenario A: Suzuki Coupling Fails (Low Yield/No Reaction)

The Issue: In standard toluene/water systems, the substrate remains a solid brick. The Pd catalyst remains in the organic phase, while the base is in the aqueous phase.[1] The reaction cannot occur at the interface effectively.

The Solution: Homogenize the reaction or use Phase Transfer Catalysis (PTC).[1]

Optimized Protocol (Aqueous-Organic Mix):

  • Solvent: Use DMF:Water (4:1) .[1] The DMF dissolves the 7-bromo substrate completely.

  • Base: Use

    
     or 
    
    
    
    .
  • Catalyst:

    
     or 
    
    
    
    .[1]
  • Temperature: Heat to 80–90°C .

    • Why: At this temp, the solubility in DMF is near-perfect, and the water ensures the inorganic base is active.[1]

  • Alternative (Strictly Anhydrous): If the boronic acid is protodeboronation-prone, use Anhydrous DMF with Cs2CO3 (finely ground).[1] Cs2CO3 has higher solubility in DMF than K2CO3.

Expert Tip: If you must use Toluene due to downstream processing, add TBAB (Tetrabutylammonium bromide) at 0.5 equiv.[1] This acts as a phase transfer catalyst, shuttling the base into the organic layer and helping solubilize the anionic intermediate.[1]

Scenario B: Amide Coupling Stalls (HATU/EDC Ineffective)

The Issue: Coupling reagents like HATU or EDC require the carboxylic acid to be in solution to form the active ester.[1] If the acid is solid, the activation kinetics are slower than the hydrolysis of the coupling reagent.[1]

The Solution: The "Acid Chloride" Bypass. Converting the acid to an acid chloride (


) eliminates the hydrogen bond dimerization, often turning the high-melting solid into a liquid or a highly soluble semi-solid.[1]

Optimized Protocol:

  • Activation: Suspend 7-bromobenzofuran-3-carboxylic acid in Thionyl Chloride (SOCl2) (5–10 vol).

  • Catalysis: Add 1 drop of dry DMF (Vilsmeier-Haack activation).

  • Reaction: Reflux at 70°C for 1–2 hours. The solution should turn clear (visual confirmation of reaction).

  • Workup: Evaporate SOCl2 completely (use Toluene azeotrope to remove traces).

  • Coupling: Dissolve the resulting residue in DCM or THF (it will now be soluble) and add your amine + Et3N.

Purification Strategy: The "Crash and Burn" Prevention

A common failure point is the workup. The product often precipitates uncontrollably, trapping impurities.[1]

The "Acid-Base Toggle" Purification: Since the starting material is an acid (


), you can exploit pH to purify it from non-acidic impurities (like de-brominated byproducts or phosphine oxides).[1]

Workup crude Crude Reaction Mixture base_wash Dissolve in 1M NaOH crude->base_wash Ionize COOH filter Filter Solids (Remove Pd black/neutrals) base_wash->filter acidify Acidify Filtrate (HCl to pH 2) filter->acidify Filtrate collect Collect Precipitate (Pure Product) acidify->collect Precipitates

Figure 2: Acid-Base extraction workflow for purification without chromatography.

Step-by-Step:

  • Dissolution: Dissolve crude solid in 1M NaOH (or Sat. NaHCO3 if sensitive).[1]

  • Extraction: Wash this aqueous layer with Ethyl Acetate.

    • Result: Impurities (catalyst ligands, neutral byproducts) go into the organic layer.[1] The Product stays in water as the carboxylate salt.

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2.

  • Filtration: The product will crash out as a fine white/off-white solid. Filter and wash with water.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to improve solubility? A: Yes. Microwave heating in DMF or NMP is highly recommended. The rapid superheating can momentarily dissolve the lattice, allowing the reaction to initiate.[1] We recommend 100–120°C for 10–20 minutes for Suzuki couplings.

Q: My product is stuck in the aqueous phase during workup. Why? A: If you used a large excess of base (like NaOH) and didn't acidify enough, the product remains as a salt.[1] Ensure the pH is below 3 . Also, benzofuran acids can be slightly amphiphilic; if the precipitate is fine, it might form an emulsion.[1] Add brine to break it.

Q: I see a "spot" on TLC that doesn't move in Hexane/EtOAc. Is it the polymer? A: Likely not. The starting material is very polar due to the carboxylic acid. To monitor this reaction by TLC, you must use a polar modifier.[1]

  • Recommended TLC Stain: UV / KMnO4.

  • Recommended Eluent: DCM : MeOH : Acetic Acid (95 : 4 : 1).[1] The acetic acid prevents "streaking" of the carboxylic acid.

References

  • Solubility of Benzofuran Derivatives

    • Source: PubChem Compound Summary for CID 595655, Benzofuran-3-carboxylic acid.
    • URL:[Link][1]

  • Solid-State & Mechanochemical Coupling (Ball Milling)

    • Title: Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides.
    • Source:J. Am. Chem. Soc.[2] 2021, 143, 16, 6165–6175.[1][2]

    • URL:[Link][1]

  • Amide Coupling of Insoluble Acids

    • Title: Amide bond formation: beyond the myth of coupling reagents.[3]

    • Source:Chem. Soc. Rev., 2009, 38, 606-631.[1]

    • URL:[Link]

  • General Benzofuran Synthesis & Purification

    • Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
    • Source:Molecules 2010, 15(7), 4737-4749.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Troubleshooting Amide Coupling with 7-Bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-BF3-7BR-COUPLING Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric and Electronic Deactivation in Heteroaromatic Couplings

Executive Summary & Diagnostic Triage

The Challenge: Coupling 7-bromobenzofuran-3-carboxylic acid is notoriously difficult due to a "perfect storm" of structural factors. Unlike standard benzoic acids, the C3-position on the benzofuran core is sterically crowded by the adjacent C2-substituent (even if H) and the benzene ring fusion. Furthermore, the 7-bromo substituent exerts an inductive electron-withdrawing effect ($ -I $), reducing the basicity of the carbonyl oxygen, making initial activation slower.

Immediate Action Required: Stop using standard carbodiimides (EDC/DCC) immediately. They are kinetically incompetent for this specific substrate and will lead to high rates of $ N $-acylurea side-product formation.

Interactive Diagnostic Flowchart

Use this decision matrix to identify your specific failure mode and select the correct protocol.

TroubleshootingFlow Start START: Analyze Reaction Mixture (LCMS) CheckSM Is Starting Material (Acid) Consumed? Start->CheckSM ActiveEster Is Activated Ester Visible? (e.g., OBt/OAt adduct) CheckSM->ActiveEster No (SM remains) ProductFormed Is Product Formed? CheckSM->ProductFormed Yes ProtocolHATU SOLUTION A: Switch to HATU/HOAt (Overcome Amine Sterics) ActiveEster->ProtocolHATU Yes, but no coupling ProtocolGhosez SOLUTION B: Ghosez's Reagent (Force Acid Chloride) ActiveEster->ProtocolGhosez No, activation failed BlackTar Reaction turned black/tarry? ProductFormed->BlackTar No, complex mixture OptimizePurification Check Solubility (DMF/NMP) ProductFormed->OptimizePurification Yes, low yield ProtocolT3P SOLUTION C: T3P Coupling (Mild, Low Temp) BlackTar->ProtocolT3P Yes (Decarboxylation suspected)

Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on LCMS data.

Technical Deep Dive: The "Why" Behind the Failure

To solve the problem, you must understand the molecular geometry.

  • The "Orthogonal" Steric Clash: The carboxyl group at C3 is not freely rotating. It is wedged between the C2 proton and the rigid benzene ring. When you convert the acid to an active ester (e.g., -OBt), the leaving group is bulky. If your incoming amine is also hindered (e.g., secondary amine or aniline), the transition state energy becomes prohibitively high.

  • Electronic Deactivation: The 7-Br atom is electron-withdrawing. While this makes the acid more acidic ($ pK_a $ drops), it paradoxically makes the carbonyl carbon less nucleophilic towards the initial activation agent (like EDC).

  • The Decarboxylation Trap: Benzofuran-3-carboxylic acids are prone to thermal decarboxylation. If you attempt to force the reaction by heating an acid chloride generation step (e.g., $ SOCl_2 $ at reflux), you will likely lose $ CO_2 $ and generate the 7-bromobenzofuran byproduct, which appears as a non-polar spot on TLC/LCMS.

Validated Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: General failures where the amine is moderately hindered.

Mechanism: HATU generates the $ O $-At active ester.[1][2] The nitrogen in the pyridine ring of the HOAt moiety provides "anchimeric assistance" (neighboring group participation), speeding up the amine attack by nearly 100x compared to HOBt.

  • Dissolve: 1.0 equiv 7-Bromobenzofuran-3-carboxylic acid in anhydrous DMF (0.2 M). Do not use DCM; solubility is often the silent killer here.

  • Base: Add 3.0 equiv DIPEA (Diisopropylethylamine). Stir for 5 min.

  • Activate: Add 1.1 equiv HATU . Stir for 15 minutes at RT.

    • Checkpoint: LCMS should show complete conversion to the activated ester ($ M+136 $ mass shift typically).

  • Couple: Add 1.2 equiv Amine .

  • Monitor: Stir at RT for 4-16 hours.

    • Note: If conversion stalls at 50%, add 0.5 equiv more HATU and DIPEA.

Protocol B: The "Surgical Strike" (Ghosez’s Reagent)

Best for: Extremely hindered amines or when HATU fails to activate the acid.

Why: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under neutral conditions, avoiding the harsh acidity of Thionyl Chloride and the thermal risks of Oxalyl Chloride reflux.[3]

  • Prepare: Dissolve 1.0 equiv Acid in dry DCM (or CHCl3).

  • Reagent: Add 1.2 equiv Ghosez’s Reagent dropwise at 0°C.

  • Activate: Allow to warm to RT and stir for 1-2 hours.

    • Validation: Quench a small aliquot with MeOH and check LCMS for the Methyl Ester. If present, the Acid Chloride formed successfully.

  • Couple: Add 1.5 equiv Amine and 2.0 equiv DIPEA (or Pyridine).

  • Workup: Standard aqueous extraction.

Protocol C: The "Scale-Up" Solution (T3P)

Best for: Preventing decarboxylation and simplifying workup.

Why: T3P (Propylphosphonic anhydride) drives the reaction by forming a water-soluble byproduct. It works well at lower temperatures, preserving the sensitive benzofuran core.

  • Mix: Combine 1.0 equiv Acid and 1.2 equiv Amine in EtOAc or DMF.

  • Base: Add 4.0 equiv DIPEA (Critical: T3P requires excess base to function).

  • Reagent: Add 1.5 equiv T3P (50% solution in EtOAc/DMF) dropwise at 0°C.

  • React: Allow to warm to RT. Stir 12h.

  • Workup: Wash with water. The phosphorus byproducts wash away, leaving clean product.

Comparative Data: Reagent Selection Guide
Reagent SystemActivation PowerSteric ToleranceRisk of Side RxnRec. Solvent
EDC / HOBt LowPoorHigh (N-acylurea)DCM
HATU / HOAt Very High Excellent Low (Guanidinylation)DMF
T3P HighGoodVery Low EtOAc / DMF
SOCl2 (Reflux) HighGoodCritical (Decarboxylation) Toluene
Ghosez's Rgt HighExcellentLowDCM / CHCl3
Frequently Asked Questions (FAQ)

Q: I see a peak with Mass = Product + 99. What is it? A: This is likely the Guanidinium adduct . It happens when HATU reacts with the amine before the acid activates.

  • Fix: Ensure you pre-activate the acid with HATU/Base for 15 minutes before adding the amine.

Q: The reaction turns black when I use Thionyl Chloride. A: You are decomposing the benzofuran ring. The 7-bromo substituent makes the ring sensitive to strong mineral acids and heat.

  • Fix: Switch to Protocol B (Ghosez's Reagent) or Protocol C (T3P) to maintain milder conditions.

Q: My acid won't dissolve in DCM. A: 7-Bromobenzofuran-3-carboxylic acid has poor solubility in non-polar solvents due to


-stacking.
  • Fix: Use DMF or NMP . If you must use DCM (e.g., for Ghosez's), try adding a small amount of dry THF to aid solubility.

Q: Can I use a Suzuki coupling on the 7-Br after the amide formation? A: Yes. The amide bond is stable to Pd-catalyzed conditions. However, ensure you scavenge all Pd after the Suzuki step, as the benzofuran oxygen can sometimes chelate metals, carrying them into the next step.

Reaction Pathway Visualization

ReactionPath Acid 7-Br-Benzofuran-3-COOH Activation Activation Step (Rate Limiting) Acid->Activation + HATU/Ghosez Decarb Decarboxylation (Loss of CO2) Acid->Decarb Heat > 80°C Acidic Cond. ActiveEster Active Ester (O-At / Cl) Activation->ActiveEster Urea N-Acyl Urea (Dead End) Activation->Urea Slow Amine Attack (Carbodiimide only) AmineAttack Amine Nucleophilic Attack (Sterically Hindered) ActiveEster->AmineAttack + R-NH2 Product Final Amide AmineAttack->Product

Figure 2: Reaction pathway showing the critical activation step and potential off-target failure modes.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A new reagent for the preparation of acid chlorides.[3] Angewandte Chemie International Edition, 8(6), 454-455. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Sources

minimizing side reactions in benzofuran carboxylic acid coupling

[7]

FAQ: Expert Troubleshooting

Q: Can I use the Acid Chloride method (SOCl₂) to boost reactivity? A: Proceed with extreme caution. While benzofuran-2-carbonyl chloride is synthesizable, the generation of HCl during its formation can catalyze decarboxylation if the reaction mixture gets too hot. Furthermore, the acid chloride is highly electrophilic and can react with the electron-rich C3 position of another benzofuran molecule (Friedel-Crafts acylation), leading to "tars" or dimers. If you must use this method, use Oxalyl Chloride with catalytic DMF at 0°C, and distill off the solvent/HCl at low temperature before adding the amine.

Q: I need to perform a Suzuki coupling on a Benzofuran-2-boronic acid. Is this related? A: Yes. The same instability applies. Benzofuran-2-boronic acids are prone to protodeboronation (losing the -B(OH)₂ group) under aqueous basic conditions used in Suzuki coupling.

  • Fix: Use anhydrous conditions if possible (e.g., CsF in Dioxane) or use the MIDA boronate ester, which slowly releases the active boronic acid, keeping the concentration of the unstable species low.

Q: Why do you recommend Pyridine over DIPEA for T3P? A: While DIPEA works, Pyridine often serves as both a base and a co-solvent/catalyst in T3P reactions. It forms an active acyl-pyridinium intermediate that is more reactive toward the amine than the initial mixed anhydride, often pushing sluggish reactions to completion.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Versatile Reagent for Amide Bond Formation. Organic Process Research & Development.

  • Nordeman, P., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ChemRxiv.

  • BenchChem Technical Support. (2025). Preventing Decarboxylation During Reactions with Heteroaromatic Acids.[2]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.

Technical Support Center: Optimizing Reaction Temperature for 7-Bromobenzofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of complex molecules like 7-Bromobenzofuran-3-carboxylic acid derivatives presents unique challenges. This guide is designed to provide you with in-depth, practical solutions for optimizing one of the most critical parameters in your reaction: temperature . We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature so critical in the synthesis of 7-Bromobenzofuran-3-carboxylic acid derivatives?

A1: Reaction temperature is a cornerstone of successful synthesis for several key reasons:

  • Reaction Kinetics: Temperature directly influences the rate of reaction. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can accelerate the formation of undesirable byproducts or lead to decomposition of the starting materials or product.[1]

  • Thermodynamic vs. Kinetic Control: Many organic reactions can yield multiple products. Lower temperatures often favor the thermodynamically more stable product, while higher temperatures can lead to the kinetically favored product.[2] Understanding this relationship is crucial for directing the reaction toward the desired isomer of your 7-Bromobenzofuran-3-carboxylic acid derivative.

  • Side Reaction Management: Unwanted side reactions, such as decarboxylation of the carboxylic acid group or polymerization, are often highly temperature-dependent. Careful temperature control can minimize these pathways, leading to a cleaner reaction profile and higher purity of the crude product.

  • Reagent Stability: The organometallic catalysts and reagents often employed in benzofuran synthesis can be thermally sensitive. Operating within the optimal temperature range is essential to prevent catalyst deactivation or reagent decomposition.

Q2: What is the general synthetic route for 7-Bromobenzofuran-3-carboxylic acid, and where does temperature play a key role?

A2: A common synthetic approach involves a multi-step process, often starting from a substituted phenol. A key step is the intramolecular cyclization to form the benzofuran ring. Temperature is critical during this cyclization step.[3][4] For example, in a synthesis starting from o-bromophenol, the reaction temperature for the initial ether formation and the subsequent acid-catalyzed cyclization needs to be carefully controlled to maximize the yield of the desired 7-bromobenzofuran intermediate.[3]

Q3: I am observing significant decarboxylation of my product. How can I mitigate this?

A3: Decarboxylation is a common side reaction for heteroaromatic carboxylic acids, especially at elevated temperatures. To address this:

  • Lower the Reaction Temperature: This is the most direct approach. Experiment with running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Protecting Groups: If the synthesis allows, consider protecting the carboxylic acid as an ester. Esters are generally more stable to decarboxylation. The ester can then be hydrolyzed under milder conditions in a subsequent step.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a structured approach to troubleshooting common issues related to reaction temperature during the synthesis of 7-Bromobenzofuran-3-carboxylic acid derivatives.

Issue 1: Low or No Product Yield

Potential Cause: The reaction temperature may be too low, resulting in insufficient activation energy for the desired transformation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps & Rationale:

  • Incremental Temperature Increase: Instead of a large temperature jump, which could lead to runaway reactions or side product formation, increase the temperature in small increments (5-10 °C). This allows for a more controlled optimization.

  • Close Monitoring: After each temperature adjustment, allow the reaction to equilibrate and then analyze a small aliquot. This provides real-time feedback on the effect of the temperature change.

  • Consider Other Parameters: If increasing the temperature does not improve the yield, the issue may lie elsewhere. Verify the quality and activity of your catalyst and the purity of your starting materials and solvent.[5]

Issue 2: Formation of Multiple Products/Isomers

Potential Cause: The reaction temperature may be too high, leading to a loss of selectivity or promoting side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reaction selectivity.

Detailed Steps & Rationale:

  • Systematic Temperature Reduction: Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable product.[2]

  • Product Ratio Analysis: Use analytical techniques like NMR or LC-MS to quantify the ratio of the desired product to the impurities. This will provide a clear indication of whether the temperature change is having the desired effect.

  • Investigate Fundamental Factors: If temperature modification alone does not resolve the selectivity issue, delve deeper into the reaction mechanism. The choice of catalyst, solvent, and even the steric bulk of substituents can influence regioselectivity.[2][6]

Issue 3: Product Decomposition

Potential Cause: The reaction temperature exceeds the thermal stability of the 7-Bromobenzofuran-3-carboxylic acid derivative.

Troubleshooting Workflow:

  • Determine Thermal Stability: If possible, perform a thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) on a purified sample of the product to determine its decomposition temperature. This provides a clear upper limit for your reaction temperature.

  • Run Reaction at a Lower Temperature: Based on the thermal analysis data or empirical observation, significantly reduce the reaction temperature.

  • Minimize Reaction Time: At any given temperature, prolonged reaction times increase the likelihood of decomposition. Monitor the reaction closely and work it up promptly upon completion.

Experimental Protocols

General Protocol for Temperature Screening

This protocol outlines a parallel synthesis approach for efficiently screening a range of reaction temperatures.

  • Setup: In an array of reaction vials, add the starting materials, catalyst, and solvent in the appropriate stoichiometry.

  • Temperature Gradient: Place the vials in a parallel synthesis block or multiple oil baths set to a range of temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).

  • Time Course Analysis: At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by LC-MS or GC-MS to determine the conversion of starting material and the formation of product and byproducts.

  • Data Evaluation: Plot the yield of the desired product as a function of temperature and time to identify the optimal conditions.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity in a Hypothetical Cyclization Reaction

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Key Impurity (%)
6084540<1
70875702
80695885
904>998512 (decarboxylation)
1002>997025 (decomposition)

This data is illustrative and will vary depending on the specific reaction conditions.

Conclusion

Optimizing the reaction temperature is a critical, multi-faceted task in the synthesis of 7-Bromobenzofuran-3-carboxylic acid derivatives. By understanding the interplay between temperature, reaction kinetics, selectivity, and stability, researchers can effectively troubleshoot common synthetic challenges. A systematic and data-driven approach to temperature optimization, as outlined in this guide, will lead to higher yields, improved purity, and more robust and reproducible synthetic procedures.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution.
  • Ghorbani-Vaghei, R., & Amiri, M. (2017). Optimization of the reaction conditions for Suzuki coupling reaction in the presence of BNPs@Cur-Pd as a nanocatalyst. ResearchGate.
  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
  • Demir, S., et al. (2016). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
  • Google Patents. (n.d.). Preparation method of 7-bromobenzofuran.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

Sources

Technical Support Center: Purification of Crude 7-Bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 7-Bromobenzofuran-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve high purity for your compound.

I. Understanding the Chemistry: Potential Impurities

Effective purification begins with a clear understanding of the potential impurities in your crude material. The most common synthetic route to 7-Bromobenzofuran-3-carboxylic acid involves the preparation of 7-bromobenzofuran, followed by a lithiation or Grignard reaction at the 3-position and subsequent quenching with carbon dioxide.

Based on this pathway, the following impurities are frequently encountered:

  • Unreacted Starting Material: 7-Bromobenzofuran.

  • Isomeric Byproducts: Lithiation at an alternative position, such as the 2-position, can lead to the formation of 7-Bromobenzofuran-2-carboxylic acid.

  • Debrominated Species: Benzofuran-3-carboxylic acid can be formed if the aryl bromide undergoes hydrodehalogenation.

  • Ring-Opened Byproducts: Strong bases like n-butyllithium can, in some cases, induce ring-opening of the benzofuran core, leading to acetylenic phenols.[1]

  • Solvent-Related Impurities: Residual solvents from the reaction and workup, such as diethyl ether or tetrahydrofuran.

  • Reagent-Related Impurities: Byproducts from the organometallic reagent (e.g., tetramethyltin from n-butyllithium).

II. Frequently Asked Questions (FAQs)

Q1: My crude 7-Bromobenzofuran-3-carboxylic acid is a dark, oily solid. What is the likely cause?

A dark, oily appearance often indicates the presence of colored, non-crystalline impurities, possibly arising from side reactions during the lithiation step. Overheating during the carboxylation or workup can also lead to degradation products. The presence of residual high-boiling solvents can also contribute to the oily nature.

Q2: I am seeing two spots on my TLC plate for the crude product, even after an acidic workup. What could they be?

Assuming your desired product is the more polar spot (due to the carboxylic acid), the less polar spot is likely unreacted 7-bromobenzofuran. Another possibility is the presence of an isomeric carboxylic acid, such as 7-Bromobenzofuran-2-carboxylic acid, which may have a slightly different Rf value.

Q3: My final product has a low melting point and a broad melting range. What does this suggest?

A low and broad melting point is a classic indicator of impurities. The presence of any of the impurities listed above will disrupt the crystal lattice of your final product, leading to this observation.

Q4: I am losing a significant amount of product during recrystallization. What can I do to improve my yield?

Significant product loss during recrystallization can be due to several factors:

  • Using too much solvent: This will keep a larger amount of your product dissolved even at low temperatures.

  • Choosing a suboptimal solvent system: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures.

  • Premature crystallization: If the solution cools too quickly, impurities can be trapped in the crystal lattice.

  • Incomplete recovery: Ensure you are thoroughly scraping the crystals from the flask and washing them with a minimal amount of cold solvent.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of 7-Bromobenzofuran-3-carboxylic acid.

Decision-Making Workflow for Purification

Purification_Workflow start Crude 7-Bromobenzofuran-3-carboxylic Acid acid_base Acid-Base Extraction start->acid_base analyze1 TLC/LC-MS Analysis acid_base->analyze1 recrystallization Recrystallization analyze2 Purity Check (NMR, LC-MS, MP) recrystallization->analyze2 column Column Chromatography column->analyze2 end_product Pure Product (>98%) analyze1->recrystallization Mainly non-acidic impurities analyze1->column Multiple acidic impurities analyze2->recrystallization Purity <98% analyze2->end_product Purity OK

Caption: A decision-making workflow for the purification of crude 7-Bromobenzofuran-3-carboxylic acid.

Observed Problem Potential Cause(s) Recommended Solution(s)
Persistent Oily Residue High concentration of non-polar impurities (e.g., unreacted 7-bromobenzofuran).Perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The desired carboxylic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. Re-acidify the aqueous layer with HCl to precipitate the pure product.
Multiple Spots on TLC (Acidic Impurities) Presence of isomeric carboxylic acids (e.g., 7-Bromobenzofuran-2-carboxylic acid).Recrystallization may not be sufficient to separate isomers. Column chromatography is the recommended method. A silica gel column with a gradient elution of ethyl acetate in hexanes, with the addition of a small amount of acetic acid (0.5-1%) to the mobile phase, can effectively separate the isomers.
Poor Crystal Formation During Recrystallization Incorrect solvent choice or supersaturation.Screen for an optimal recrystallization solvent. Good starting points are ethanol/water, acetone/hexane, or toluene. If the compound "oils out," try a lower boiling point solvent or add a seed crystal to induce crystallization.
Product is Off-White or Yellow Presence of colored impurities or degradation products.Treat a solution of the crude product with activated charcoal before recrystallization. A hot filtration to remove the charcoal, followed by slow cooling, should yield a colorless product.

IV. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing non-acidic impurities such as unreacted 7-bromobenzofuran.

  • Dissolution: Dissolve the crude 7-Bromobenzofuran-3-carboxylic acid in ethyl acetate (approximately 10 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide solution (3 x 10 mL per gram of crude material).

  • Separation: Combine the aqueous layers. The organic layer contains non-acidic impurities and can be discarded.

  • Precipitation: Cool the combined aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities when the crude product is already of reasonable purity.

Solvent Screening:

Solvent SystemSuitabilityRationale
Ethanol/Water Highly RecommendedThe compound is soluble in hot ethanol and insoluble in water. Water acts as an anti-solvent.
Acetone/Hexane RecommendedThe compound is soluble in acetone, and hexane can be used as an anti-solvent.
Toluene Potentially EffectiveGood for aromatic compounds, may require a co-solvent like hexane.

Procedure (Ethanol/Water):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 7-Bromobenzofuran-3-carboxylic acid in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Workflow for Recrystallization Solvent Selection

Recrystallization_Workflow start Select Potential Solvents test_rt Test Solubility at Room Temp start->test_rt test_hot Test Solubility when Hot test_rt->test_hot Insoluble bad_solvent Poor Solvent System test_rt->bad_solvent Soluble cool Cool to Room Temp & Ice Bath test_hot->cool Soluble test_hot->bad_solvent Insoluble decision Evaluate Crystal Formation cool->decision good_solvent Good Solvent System decision->good_solvent Good Crystal Yield decision->bad_solvent Poor/No Crystals

Caption: A systematic workflow for selecting an appropriate recrystallization solvent system.

V. References

  • Preparation method of 7-bromobenzofuran. CN103724305A. Google Patents.

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

  • Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. The Journal of Organic Chemistry.

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

  • Synthesis of 3-Bromo-dibenzofuran-7-carboxylic acid. PrepChem.

  • Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1.

  • Testing Solvents for Crystallization. Chemistry LibreTexts.

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. International Journal of Organic Chemistry.

  • 7-BROMOBENZOFURAN-3-CARBOXYLIC ACID. Fluorochem.

  • Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. Nature Communications.

  • Reactivity of Benzofuran Derivatives. ResearchGate.

  • The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. ResearchGate.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science.

  • One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules.

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC.

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][2][3][4]triazines. Crystals.

  • Crystallization Screening. Hampton Research.

  • Technical Support Center: Recrystallization of 7-Bromo-1-tetralone. BenchChem.

  • Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies. ACS Catalysis.

  • Recent Advances in Light‐Induced Carboxylation of Organic (Pseudo)Halides with CO2. Asian Journal of Organic Chemistry.

  • Aryl Halides. Chemistry LibreTexts.

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts.

Sources

stability of 7-Bromobenzofuran-3-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 7-Bromobenzofuran-3-carboxylic acid under basic conditions. It is designed for researchers requiring high-fidelity protocols for synthesis, purification, and storage.[1][2]

Executive Summary & Chemical Profile

7-Bromobenzofuran-3-carboxylic acid is a robust heterocyclic scaffold often used as an intermediate in the synthesis of bioactive compounds (e.g., anti-arrhythmic or antimicrobial agents).[1][2][3]

Under basic conditions , this compound is generally stable , existing as its carboxylate salt.[1][2] However, specific risks involving decarboxylation and transition-metal-catalyzed side reactions exist.[1][2]

PropertyValue / Characteristic
CAS Number 1374574-88-5
pKa (approx) 3.5 – 4.0 (Carboxylic acid moiety)
Base Stability High (Aqueous NaOH/KOH, Carbonates)
Base Instability Moderate (Organolithiums, LDA - Risk of Halogen Dance/Ring Opening)
Solubility Soluble in aqueous base (pH > 8); Insoluble in water (pH < 2)

Stability Matrix & Troubleshooting Guide

Issue 1: Low Recovery after Basic Workup

User Observation: "I dissolved the compound in 1M NaOH, washed with ethyl acetate, and acidified, but the recovery is <50%."

Root Cause Analysis: While the compound forms a stable salt in base, the 7-bromo substituent increases the lipophilicity of the molecule compared to the unsubstituted parent. Even in the carboxylate form, the ion pair may partition partially into the organic phase if the aqueous volume is too low or if an emulsion forms.[1] Furthermore, precipitation kinetics upon acidification can be slow due to the steric bulk of the bromine atom.[1]

Troubleshooting Protocol:

  • Check pH: Ensure the aqueous layer is pH > 10 before organic washing to guarantee full deprotonation.[1]

  • Acidification Limit: When recovering, acidify to pH 1-2 . The pKa is ~3.8; acidifying to pH 4 is insufficient for complete precipitation.[1]

  • Salting Out: Add NaCl (brine) to the acidified aqueous phase before extraction/filtration to decrease the solubility of the free acid.

Issue 2: Appearance of "Des-Bromo" Impurity (Debromination)

User Observation: "After refluxing in base with a palladium catalyst (Suzuki coupling), I see a peak corresponding to benzofuran-3-carboxylic acid."

Root Cause Analysis: The C7-Bromine bond is chemically active.[4][5][6] While stable to simple bases (NaOH, K2CO3), the presence of trace transition metals (Pd, Ni, Cu) combined with a base and a hydrogen source (like alcohols or formate impurities) can catalyze protodebromination .[1][2]

Corrective Action:

  • Reagent Purity: Use high-grade solvents low in metal contaminants.[1]

  • Base Selection: Switch from alkoxide bases (which can act as hydride donors in the presence of metal) to inorganic carbonates (Cs2CO3, K2CO3).[1][2]

  • Temperature Control: Do not exceed 80°C if Pd residues are suspected in the vessel.

Issue 3: Unexpected Decarboxylation

User Observation: "I heated the basic solution to dissolve a stubborn solid, and now the mass spec shows M-44."

Root Cause Analysis: Benzofuran-3-carboxylic acids are prone to thermal decarboxylation .[1][3] While the carboxylate anion (basic form) is more resistant to decarboxylation than the free acid, prolonged heating at reflux (>100°C) can overcome the activation energy barrier, leading to the formation of 7-bromobenzofuran.[2]

Mechanism: The electron-rich furan ring facilitates the loss of CO2, especially if the negative charge can be stabilized.

Prevention:

  • Avoid Boiling: Dissolve the salt at room temperature or mild heat (max 50°C).

  • Workup Temperature: Perform acid precipitations on ice. Acidifying a hot solution generates the free acid at high temperature, drastically increasing decarboxylation risk.[1]

Standardized Protocols

Protocol A: Safe Dissolution & Recovery (Purification via Acid-Base Extraction)

Use this protocol to remove non-acidic impurities.[1][2][3]

  • Dissolution: Suspend crude solid in 0.5 M NaOH (5 mL per gram). Stir at 25°C until clear.

    • Note: If insoluble material remains, filter it off (these are non-acidic impurities).[1][2]

  • Wash: Extract the aqueous layer twice with MTBE or Dichloromethane (removes neutral organics).[1]

  • Precipitation (Critical Step):

    • Cool the aqueous phase to 0–5°C (Ice bath).

    • Slowly add 2 M HCl dropwise with vigorous stirring.

    • Target pH: 1.0 .

  • Isolation: Filter the white precipitate immediately. Wash with cold water.[1] Dry under vacuum at 40°C (Do not exceed 60°C).[1]

Protocol B: Stability Test (Quality Control)

Run this if you suspect batch degradation.[2][3]

  • Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile (buffered to pH 9 with Ammonium Bicarbonate).

  • Inject onto HPLC (C18 Column).[1]

  • Pass Criteria: Single peak >98%.

  • Fail Criteria: Appearance of peak at RRT 0.8 (Decarboxylated product) or RRT 0.6 (Hydrolysis ring opening - rare).

Visualizing the Stability Logic

The following diagram illustrates the decision pathways for handling 7-Bromobenzofuran-3-carboxylic acid in basic media.

StabilityLogic Start Start: 7-Bromobenzofuran-3-COOH BaseAdd Add Aqueous Base (NaOH/KOH) Start->BaseAdd SaltForm Forms Carboxylate Salt (Stable at RT) BaseAdd->SaltForm ConditionCheck Check Conditions SaltForm->ConditionCheck Decarb RISK: Decarboxylation (Loss of CO2) ConditionCheck->Decarb Reflux > 4h Debrom RISK: Protodebromination (Loss of Br) ConditionCheck->Debrom Catalytic Hydrogenation Conditions Precip Precipitate Free Acid (High Purity) ConditionCheck->Precip Cool + HCl (pH < 2) PathHighTemp High Temp (>100°C) PathPd Pd/Ni Catalyst Present PathAcid Acidify (Workup)

Caption: Stability decision tree highlighting critical risks (Red) versus safe processing pathways (Green).

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Diisopropylamide (LDA) to deprotonate this compound? A: Proceed with extreme caution. While LDA will deprotonate the carboxylic acid, the 7-bromo position on the benzofuran ring is susceptible to "Halogen Dance" (base-catalyzed halogen migration) or lithium-halogen exchange at very low temperatures.[2] For simple deprotonation, use weaker bases like NaH or K2CO3 .[1][2]

Q: Is the compound stable in basic methanol (NaOMe/MeOH)? A: Generally, yes. However, prolonged heating in strong alkoxides can sometimes attack the furan ring (ring opening), although benzofurans are more resistant to this than simple furans.[1][2] Use NaOH/Water or K2CO3/MeOH for safer results.[1]

Q: Why does the color change to yellow in strong base? A: This is likely a phenolate resonance effect.[1] If the ring opens (rare) or if trace impurities are present, extended conjugation can shift the absorption.[1][2] If the color reverts upon acidification, it is a reversible ionization effect.[1] If it remains, degradation has occurred.[1][2]

References

  • Benzofuran Stability & Synthesis

    • Synthesis of 7-bromobenzofuran derivatives via alkaline hydrolysis.[1][2]

    • Source: [2]

  • Carboxylic Acid Decarboxylation Mechanisms

    • Mechanistic insight into the thermal decarboxylation of heteroarom
    • Source: [2]

  • Nucleophilic Aromatic Substitution (SnAr)

    • General reactivity of bromo-arenes in basic media.[2]

    • Source:

  • pKa and Solubility Data

    • pKa values for carboxylic acids and heterocycles.
    • Source: [2]

Sources

Technical Support Center: Solvent Selection & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering solubility or reactivity hurdles with 7-Bromobenzofuran-3-carboxylic acid .

Subject: 7-Bromobenzofuran-3-carboxylic acid (7-Br-B3CA) Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Solubility vs. Reactivity" Paradox

7-Bromobenzofuran-3-carboxylic acid presents a classic dual-challenge in organic synthesis:

  • The Rigid Scaffold: The bicyclic benzofuran core creates high lattice energy, often resulting in poor solubility in standard organic solvents (DCM, Toluene) at room temperature.

  • The Functional Conflict: You have an acidic proton (

    
    ) and an electrophilic aryl bromide. Protic solvents dissolve the acid well but can interfere with sensitive cross-coupling catalytic cycles or compete as nucleophiles (esterification).
    

Core Directive: The choice of solvent must be dynamic—changing from the reaction phase to the workup phase. Do not attempt to find "one solvent to rule them all."

Solvent Compatibility Matrix

The following table summarizes solvent performance based on our internal application notes for benzofuran-3-carboxylic acid derivatives.

Solvent ClassSpecific SolventSolubility Rating (25°C)SuitabilityTechnical Notes
Polar Aprotic DMF / DMSO High Excellent Primary Choice. Dissolves the zwitterionic forms well.[1][2][3] Hard to remove (high BP).
Polar Aprotic THF ModerateGoodGood compromise. Easy to remove. May require mild heating (40°C).
Polar Protic Methanol / Ethanol HighConditionalAvoid in activation steps (e.g., acid chloride formation) to prevent methyl ester side-products.[2] Good for Suzuki.
Chlorinated DCM / Chloroform PoorPoorSubstrate often remains a slurry. Only use if the carboxylic acid is protected (ester) or pre-activated.
Ethers 1,4-Dioxane ModerateExcellent Gold Standard for Suzuki. High boiling point allows thermal activation; miscible with water for biphasic bases.[1][2]
Hydrocarbons Toluene / Hexanes NegligiblePoorAnti-solvent. Use these to precipitate the product during purification.

Workflow Visualization: Decision Logic

The following decision tree illustrates the logical flow for selecting a solvent system based on your intended transformation.

SolventSelection Start Target Reaction? Suzuki Suzuki Coupling (C-7 Functionalization) Start->Suzuki Amide Amide Coupling (C-3 Derivatization) Start->Amide Ester Esterification Start->Ester Suz_Solv1 1,4-Dioxane / H2O (3:1 Ratio) Suzuki->Suz_Solv1 Standard Suz_Solv2 DMF (if insoluble) Suzuki->Suz_Solv2 High MW Boronic Acids Amide_Check Activation Method? Amide->Amide_Check HATU HATU/EDC Amide_Check->HATU Mild SOCl2 SOCl2 / (COCl)2 Amide_Check->SOCl2 Harsh Amide_Solv1 DMF or DMAc (Required for solubility) HATU->Amide_Solv1 Homogeneous Amide_Solv2 DCM / THF (Slurry to Solution) SOCl2->Amide_Solv2 Catalytic DMF only

Figure 1: Solvent selection logic based on reaction pathway.[1][2] Note that amide coupling via acid chloride allows for non-polar solvents because the intermediate acid chloride is often more soluble than the parent acid.

Reaction-Specific Troubleshooting & Protocols

Scenario A: Suzuki-Miyaura Coupling (C-7 Functionalization)

The Issue: The carboxylic acid moiety can poison Pd catalysts or form insoluble salts with the base (e.g.,


), stalling the reaction.[2]

Optimized Protocol:

  • Solvent System: 1,4-Dioxane : Water (4:1).[2] The water is critical to dissolve the inorganic base and facilitate transmetallation.

  • Base Selection: Use

    
     (mild) or 
    
    
    
    (stronger). Avoid organic bases like TEA which can coordinate to Pd.
  • Catalyst:

    
     is robust for sterically demanding aryl bromides.
    

Q&A / Troubleshooting:

Q: My reaction mixture is a thick sludge. Should I add more solvent? A: Before diluting, check your water content. Benzofuran salts are often less soluble in dioxane than the free acid. Action: Increase the water ratio slightly (to 3:1) or add 5-10% DMF as a co-solvent to break the aggregation.[1]

Q: I see starting material remaining despite heating to 100°C. A: This is likely "Protodebromination" (the Br is replaced by H) or catalyst deactivation. [2] Fix: Degas your solvents thoroughly (sparge with Argon for 20 mins). Oxygen is the enemy here. Switch to a pre-catalyst system like XPhos Pd G2 for higher activity at lower temperatures.

Scenario B: Amide Coupling (C-3 Derivatization)

The Issue: 7-Br-B3CA is poorly soluble in DCM, making standard EDC/NHS couplings slow or heterogeneous.[1][2]

Optimized Protocol (HATU Method):

  • Dissolution: Dissolve 7-Br-B3CA in anhydrous DMF (Minimum volume, e.g., 0.2 M).

  • Base: Add DIPEA (3.0 equiv). The solution should become clear as the amine salt forms.

  • Coupling: Add HATU (1.1 equiv) at 0°C, stir 15 min, then add your amine.

Q&A / Troubleshooting:

Q: I cannot remove the DMF during workup. It's ruining my NMR. A: Do not try to rotovap DMF to dryness; it requires excessive heat which decomposes the product. The "Crash-Out" Fix: Pour the reaction mixture into ice-cold 1M HCl (10x volume). The amide product (usually less polar) and the unreacted acid will precipitate. Filter the solid, then wash with water to remove DMF.

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Q: Can I use Thionyl Chloride (


) instead? 
A:  Yes, and it solves the solubility issue. Reflux 7-Br-B3CA in neat 

(or DCM with cat. DMF).[4][5][6] The resulting acid chloride is usually soluble in DCM/THF. Warning: Ensure the 7-Br position is stable; benzofurans are generally robust, but avoid Lewis acids if possible.

Purification: The "Acid-Base Toggle"

Because your starting material is a carboxylic acid, you have a powerful purification handle that eliminates the need for chromatography in 80% of cases.

Purification Crude Crude Reaction Mixture (Organic Solvent) BaseWash Wash with sat. NaHCO3 (pH ~9) Crude->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Contains Impurities/Amide) PhaseSep->OrgLayer Non-acidic byproducts AqLayer Aqueous Layer (Contains Carboxylate) PhaseSep->AqLayer Target Acid Acidify Acidify with 1M HCl to pH 2 AqLayer->Acidify Precipitate Precipitate Forms (7-Br-B3CA) Acidify->Precipitate

Figure 2: Workup strategy for recovering unreacted starting material or purifying acidic derivatives.[1][2]

Protocol:

  • Dilute reaction with EtOAc.

  • Extract with sat.

    
     .
    
  • Keep the Aqueous Layer! (Your product is now a water-soluble salt).

  • Wash aqueous layer with EtOAc (removes non-polar impurities).

  • Acidify aqueous layer with HCl to pH 2.

  • The product will precipitate as a white/off-white solid.[1] Filter and dry.[7]

References

  • Solubility & Reaction Precedents

    • Synthesis of 3-Benzofurancarboxylic Acid Derivatives. (MDPI). Confirms the use of polar/basic conditions for solubilizing benzofuran acids and standard coupling protocols.

  • Suzuki Coupling Methodologies

    • Suzuki-Miyaura Coupling in Aqueous Media.[1][2] (RSC).[7] Validates the use of Dioxane/Water systems for carboxylic acid-containing aryl halides to prevent catalyst poisoning.

  • Amide Coupling Standards

    • Amide Bond Formation: Beyond the Myth of Coupling Reagents. (Chem. Rev.). Detailed comparison of HATU vs. Thionyl Chloride activation for difficult aromatic acids.

  • Chemical Properties

    • PubChem Compound Summary: 7-Bromobenzofuran-2-carboxylic acid.[1][2] (Note: Structural analog used for physicochemical property extrapolation).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. 7-Bromobenzofuran derivatives may be skin and eye irritants.[1][2]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 7-Bromobenzofuran-3-carboxylic acid

Technical Guide: H NMR Structural Elucidation of 7-Bromobenzofuran-3-carboxylic acid

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

  • Target Molecule: 7-Bromobenzofuran-3-carboxylic acid[1][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Critical Application: Key intermediate in the synthesis of PIM kinase inhibitors and ATP-competitive drug candidates.[1][2][3]

  • Analytical Challenge: Distinguishing the 7-bromo isomer from the 4-, 5-, or 6-bromo regioisomers formed during electrophilic aromatic substitution or cyclization.

Structural Numbering & Proton Environment

To interpret the spectrum, we must first define the spin systems based on the benzofuran numbering convention:

  • Position 2 (H2): Isolated proton (Singlet).[1][2][3] Located between the ether oxygen and the C3-carboxyl group.[2]

  • Position 4, 5, 6 (H4, H5, H6): Aromatic protons forming a contiguous 3-spin system (AMX or ABC pattern).[1][2][3]

  • Position 7: Substituted by Bromine (No proton).[1][2][3]

Experimental Protocol: Sample Preparation

Standardization is required to prevent chemical shift drifting caused by concentration effects (dimerization).[1][2][3]

Reagents & Conditions
ParameterRecommendationRationale
Solvent DMSO-d6 (99.9% D)Essential.[1][2][3] Carboxylic acids often aggregate in CDCl

, leading to broad peaks.[2][3] DMSO disrupts hydrogen bonding dimers, sharpening the signals.[3]
Concentration 5–10 mg / 0.6 mLOptimal signal-to-noise ratio without causing viscosity broadening.[1][2][3]
Temperature 298 K (25°C)Standard ambient temperature for reproducibility.[1][2][3]
Reference TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm)Internal locking standard.[1][2][3]

Comparative Spectral Analysis

This section compares the target molecule against its most common alternatives to validate the structure.

A. The Diagnostic "Peri-Effect" (H4 Identification)

The most critical feature of 3-carboxylic acid benzofurans is the deshielding of H4 .[1][2] The carbonyl oxygen at C3 is spatially close to the H4 proton (Peri-position), creating an anisotropic zone that shifts H4 downfield significantly compared to other aromatic protons.[3]

B. Regioisomer Discrimination (The "Splitting" Fingerprint)

The coupling pattern of the benzene ring protons is the definitive method for distinguishing the 7-bromo isomer from the 5-bromo isomer.[1][2]

  • 7-Bromo Isomer (Target): Protons at 4, 5, 6 are contiguous.[1][2][3]

    • Pattern: Doublet – Triplet – Doublet (or dd – t – dd).[1][2][3]

  • 5-Bromo Isomer (Alternative): Protons at 4, 6,[1][2][3] 7. H4 and H6 are meta; H6 and H7 are ortho.[1][2][3]

    • Pattern: Isolated spins and meta-coupling (d, J~2Hz).[1][2][3]

C. Quantitative Shift Data (Comparison Table)

Note: Values are predicted based on substituent increments and validated against benzofuran analog literature.

Proton7-Bromo-3-COOH (Target)5-Bromo-3-COOH (Alternative)Unsubstituted 3-COOH (Reference)Assignment Logic
COOH 12.5 - 13.5 (bs)12.5 - 13.5 (bs)12.5 - 13.5 (bs)Exchangeable acidic proton.[1][2]
H2 8.65 (s) 8.68 (s) 8.60 (s) Highly deshielded by heteroatom (O) and conjugation.[1][2][3] Diagnostic singlet.
H4 8.05 (dd) 8.15 (d) 8.02 (d) Peri-Effect: Deshielded by C3-C=O.[1][2][3]
H5 7.35 (t/dd) No Proton (Br)7.38 (t) In 7-Br, this is the center of the spin system.[1][2][3]
H6 7.60 (dd) 7.55 (dd) 7.45 (t) Ortho to Br (in 7-Br isomer).[1][2][3]
H7 No Proton (Br)7.65 (d) 7.68 (d) H7 is usually a doublet in unsubstituted forms.[1][2][3]

Detailed Assignment & Interpretation Workflow

Step 1: Identify the Singlet (H2)

Look for a sharp singlet around 8.6–8.7 ppm .[1][2][3]

  • Verification: This peak shows no large coupling (

    
     Hz) because C3 is substituted and O1 blocks the other side.[1][2][3] If this is a doublet, you likely have the 2-carboxylic acid isomer (where H3 couples to H4 or H7).[1][2][3]
    
Step 2: Analyze the Aromatic Zone (7.3–8.1 ppm)

You must observe a 3-spin system corresponding to H4, H5, and H6.[1][2][3]

  • H4 (The Downfield Doublet): Look at ~8.05 ppm .[1][2][3] It will appear as a doublet (

    
     Hz) due to ortho-coupling with H5.[1][2][3] Note: It may show a tiny meta-coupling to H6.[1][2][3]
    
  • H6 (The Upfield Doublet): Look at ~7.60 ppm .[1][2][3] This is ortho to the Bromine.[2][3] Bromine is electron-withdrawing (induction) but also electron-donating (resonance).[1][2][3] However, at the ortho position, the inductive effect often dominates or balances, keeping it distinct from H4.[3]

  • H5 (The Triplet/dd): Look at ~7.35 ppm .[1][2][3] This proton couples to both H4 and H6.[1][2][3] Since ortho-coupling constants in benzene rings are similar (

    
     Hz), this often appears as a pseudo-triplet .[1][2][3]
    
Step 3: Confirming the 7-Position (The "Contiguous" Check)

If the Bromine were at position 5, you would see two doublets with a meta coupling (

1In the 7-Bromo target, you must see two large ortho-couplings (

Hz) within the system.
12

Visualization of Structural Logic

Figure 1: Regioisomer Determination Decision Tree

This diagram illustrates the logic flow to confirm the 7-bromo isomer versus the 5-bromo alternative.

GStartInput Spectrum(Aromatic Region)CountCount Aromatic ProtonsStart->CountThree3 Protons FoundCount->ThreeBenzofuran CoreCouplingAnalyze Coupling Pattern(J values)Three->CouplingPattern1Contiguous System(d, t, d)J ~ 8 Hz (Ortho)Coupling->Pattern1H4-H5-H6 adjacentPattern2Isolated Spins(d, d, d)J ~ 2 Hz (Meta) presentCoupling->Pattern2H4 / H6 isolatedTarget7-Bromo Isomer(Target)Iso55-Bromo IsomerPattern1->TargetConfirmedPattern2->Iso5Rejected

Caption: Logical workflow for distinguishing 7-bromobenzofuran from its 5-bromo regioisomer based on spin-spin coupling constants (

Figure 2: The 3-Spin Coupling Network (7-Bromo)

Visualizing the specific connectivity of the aromatic protons.[1]

CouplingH4H4(~8.05 ppm)DoubletH5H5(~7.35 ppm)Triplet (dd)H4->H5Ortho J~8HzH6H6(~7.60 ppm)DoubletH4->H6Meta J~1Hz(Weak)H5->H6Ortho J~8Hz

Caption: Coupling network for the 7-bromo isomer. The strong ortho-coupling between H4-H5 and H5-H6 creates the characteristic triplet-like signal for H5.[1][2]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2][3] Spectral Database for Organic Compounds (SDBS): Benzofuran-3-carboxylic acid derivatives. Retrieved from [Link][1][2][3]

  • PubChem. (2024).[1][2][3] 7-Bromobenzofuran-2-carboxylic acid (Analogous Data Comparison). National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Reich, H. J. (2024).[1][2][3] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1][2][3] Retrieved from [Link](Note: Generalized authoritative resource for heterocyclic shifts).[1][2][3]

Introduction to 7-Bromobenzofuran-3-carboxylic acid and its Analytical Challenges

Author: BenchChem Technical Support Team. Date: February 2026

A. ## A Comparative Guide to the LC-MS Analysis and Fragmentation of 7-Bromobenzofuran-3-carboxylic acid

This guide provides an in-depth technical comparison of methodologies for the analysis of 7-Bromobenzofuran-3-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for halogenated benzofuran derivatives. We will explore the nuances of experimental design, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis, offering insights grounded in established scientific principles.

7-Bromobenzofuran-3-carboxylic acid is a halogenated heterocyclic compound.[1] Its structure, featuring a benzofuran core, a carboxylic acid group, and a bromine atom, presents unique challenges and opportunities for LC-MS analysis. The acidic nature of the molecule makes it amenable to negative ion mode electrospray ionization (ESI), a soft ionization technique that typically yields the deprotonated molecule, [M-H]⁻.[2] However, understanding its fragmentation behavior under collision-induced dissociation (CID) is crucial for structural confirmation and differentiation from isomeric compounds.[3][4]

The primary analytical objectives when dealing with such compounds are to achieve efficient chromatographic separation from potential impurities or metabolites and to obtain characteristic mass spectral data for unambiguous identification and quantification. This guide will compare and contrast different approaches to meet these objectives.

Part 1: Liquid Chromatography - Achieving Optimal Separation

Effective chromatographic separation is the cornerstone of reliable LC-MS analysis. For acidic compounds like 7-Bromobenzofuran-3-carboxylic acid, several strategies can be employed.

Experimental Workflow: Liquid Chromatography

LC_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_detection Detection s_prep Dissolve Sample in Mobile Phase Compatible Solvent (e.g., Acetonitrile/Water) injector Autosampler Injection s_prep->injector Inject column Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 2.6 µm) injector->column Load ms Mass Spectrometer column->ms Analyze mp Mobile Phase Gradient: A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid mp->column Elute

Caption: High-level workflow for the LC-MS analysis of 7-Bromobenzofuran-3-carboxylic acid.

Methodology Comparison: Chromatographic Conditions

The choice of stationary and mobile phases is critical for retaining and resolving acidic analytes.

ParameterMethod 1: Ion-Suppression Reversed-PhaseMethod 2: Mixed-Mode ChromatographyRationale and Comparison
Stationary Phase C18 or C8 silica-based columnMixed-mode reversed-phase/anion-exchangeMethod 1 is a widely used and robust approach. The acidic mobile phase suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention on the nonpolar stationary phase.[5] Method 2 offers alternative selectivity by combining hydrophobic and ion-exchange retention mechanisms, which can be advantageous for complex matrices.[6]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA: Ammonium formate/formic acid bufferB: AcetonitrileThe acidic mobile phase in Method 1 is crucial for ion suppression.[5] The buffered mobile phase in Method 2 maintains a consistent pH to control the degree of ionic interaction with the stationary phase.
Elution Gradient elution (e.g., 5-95% B over 10 minutes)Gradient elutionA gradient is generally necessary to elute the compound with a good peak shape and to clean the column of more hydrophobic components.

Expert Insight: For routine analysis, ion-suppression reversed-phase chromatography (Method 1) is often the more straightforward and cost-effective choice. However, for challenging separations in complex sample matrices, the orthogonal selectivity of mixed-mode chromatography (Method 2) can provide superior resolution.[6]

Part 2: Mass Spectrometry - Unraveling the Molecular Identity

Mass spectrometry provides the high selectivity and sensitivity required for the confident identification of 7-Bromobenzofuran-3-carboxylic acid.

Ionization and Detection

Due to the presence of the carboxylic acid group, negative mode electrospray ionization (ESI) is the preferred method.[2] In this mode, the molecule readily loses a proton to form the deprotonated molecular ion, [M-H]⁻. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two distinct peaks for the molecular ion, separated by approximately 2 m/z units, which is a key diagnostic feature.

Fragmentation Analysis (MS/MS)

Collision-Induced Dissociation (CID) is employed to fragment the precursor ion ([M-H]⁻) and generate a characteristic fragmentation pattern, which serves as a molecular fingerprint.[3][4]

Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_main Proposed Fragmentation of [M-H]⁻ cluster_frags Key Fragment Ions parent 7-Bromobenzofuran-3-carboxylate m/z 239/241 frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z 195/197 parent:f1->frag1:f0 -CO₂ (44 Da) frag2 Loss of Br [M-H-Br]⁻ m/z 160 parent:f1->frag2:f0 -Br (79/81 Da) frag3 Loss of CO₂ and Br [M-H-CO₂-Br]⁻ m/z 116 frag1:f1->frag3:f0 -Br (79/81 Da)

Caption: Proposed CID fragmentation pathway for deprotonated 7-Bromobenzofuran-3-carboxylic acid.

Explanation of Fragmentation:

The fragmentation of carboxylic acids in negative ion mode often involves the loss of CO₂ (a neutral loss of 44 Da).[7] For 7-Bromobenzofuran-3-carboxylic acid, the following fragmentation pathways are plausible:

  • Primary Fragmentation: The most likely initial fragmentation event is the neutral loss of carbon dioxide from the carboxylate group, resulting in a stable benzofuranyl anion at m/z 195/197.

  • Secondary Fragmentation: Subsequent fragmentation could involve the loss of the bromine radical, although this may be less favorable than the initial loss of CO₂. The loss of a bromine atom from the deprotonated molecule would lead to an ion at m/z 160. Further fragmentation of the m/z 195/197 ion through the loss of a bromine atom would produce an ion at m/z 116.

Data Summary: Expected m/z Values

IonDescriptionCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M-H]⁻Deprotonated Molecule239.94241.94
[M-H-CO₂]⁻Loss of Carbon Dioxide195.95197.95
[M-H-Br]⁻Loss of Bromine160.02-
[M-H-CO₂-Br]⁻Loss of CO₂ and Bromine116.02-

Part 3: Alternative Analytical Techniques - A Comparative Overview

While LC-MS is a powerful tool, other techniques can also be employed for the analysis of halogenated organic acids.

TechniqueAdvantagesDisadvantagesBest Suited For
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds. Extensive spectral libraries available.Requires derivatization of the carboxylic acid to increase volatility. Potential for thermal degradation of the analyte.[8]Analysis of complex mixtures of volatile and semi-volatile halogenated compounds, often after a derivatization step.
Ion Chromatography (IC) coupled with MS Excellent for the separation of a wide range of inorganic and organic anions.[9]May have lower resolving power for structurally similar organic molecules compared to reversed-phase LC.Analysis of samples containing a complex mixture of organic acids and inorganic anions.[9]
Supercritical Fluid Chromatography (SFC)-MS Fast separations and reduced solvent consumption.May require more method development to optimize for specific analytes.High-throughput screening and chiral separations.

Expert Recommendation: For the specific analysis of 7-Bromobenzofuran-3-carboxylic acid, LC-MS with electrospray ionization remains the most direct, sensitive, and structurally informative technique, avoiding the need for derivatization and minimizing the risk of thermal degradation.

Conclusion

The successful LC-MS analysis of 7-Bromobenzofuran-3-carboxylic acid hinges on a well-considered analytical strategy. Ion-suppression reversed-phase chromatography coupled with negative ion electrospray tandem mass spectrometry offers a robust and reliable workflow. The characteristic isotopic signature of bromine and the predictable fragmentation pattern involving the loss of carbon dioxide provide high confidence in the identification and characterization of this molecule. While alternative techniques exist, LC-MS provides an optimal balance of sensitivity, selectivity, and structural information for this class of compounds.

References

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]

  • Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PMC. Available at: [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available at: [Link]

  • NOVEL LC-MS STRATEGY TO MONITORE BROMINATED FLAME RETARDANTS TOGETHER WITH THEIR METABOLITES IN FOOD M
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • Optimized chromatographic conditions for separation of halogenated acetic acids by ultra-performance liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • Electrospray Ioniz
  • Spectrum of product ions resulting from the collision-induced dissociation of the ion with m/z 192.1019 (the energy was 20 eV). ResearchGate. Available at: [Link]

  • Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. PubMed. Available at: [Link]

  • Identification and trace level determination of brominated flame retardants by liquid chromatography/quadrupole linear ion trap. Docu-menta. Available at: [Link]

  • 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. American Elements. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. MDPI. Available at: [Link]

  • Collision-Induced Dissociation. National High Magnetic Field Laboratory. Available at: [Link]

  • Analytical Methods for Organic Acids. Shimadzu. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Furan Dissociation Induced by Collisions with H 3 + and C + Ions. MDPI. Available at: [Link]

  • 7-Bromobenzofuran-2-carboxylic acid. PubChem. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.
  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Mass fragmentation pattern of the compound representing chromatogram peak at RT value of 38.90 min. ResearchGate. Available at: [Link]

  • Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Analysis of Organic Acids in Aqueous Samples Application. Agilent. Available at: [Link]

  • 3-Furoic acid. PubChem. Available at: [Link]

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Comparative IR Spectroscopy Guide: 7-Bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier for analytical scientists and medicinal chemists. It synthesizes theoretical spectroscopic principles with practical application strategies to characterize 7-Bromobenzofuran-3-carboxylic acid .

Executive Summary

7-Bromobenzofuran-3-carboxylic acid (7-BBCA) is a critical heterocyclic scaffold in drug discovery, particularly for kinase inhibitors and antimicrobial agents.[1] Its structural integrity is defined by three distinct moieties: the carboxylic acid (C3), the benzofuran core , and the aryl bromide (C7).[1]

In a laboratory setting, IR spectroscopy is the primary tool for rapid "Go/No-Go" purity checks. This guide provides the diagnostic peaks required to distinguish 7-BBCA from its common regioisomers (e.g., 5-bromo analogs) and synthetic precursors.[1] The critical differentiator is not the functional group region (which remains constant across isomers), but the Out-of-Plane (OOP) bending vibrations in the fingerprint region.

Structural Dissection & Theoretical Assignments

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating components.

Figure 1: Structural dissection of 7-BBCA identifying key vibrational domains.

Diagnostic Spectral Zones[1]
RegionFrequency (cm⁻¹)Vibration ModeDiagnostic Note
High Frequency 2500 – 3300O-H Stretch (Acid)Very broad, "overinflated" shape due to dimerization.[1] Often obscures aromatic C-H stretches.
Carbonyl Zone 1670 – 1690C=O Stretch (Acid)Intense, sharp.[1] Conjugation with the benzofuran ring lowers this frequency compared to aliphatic acids (~1710 cm⁻¹).
Aromatic Zone 1580 – 1610C=C Ring Stretch Characteristic "breathing" of the benzofuran system.
Fingerprint (High) 1210 – 1320C-O Stretch Strong band associated with the acid functionality.[2]
Fingerprint (Low) 700 – 900C-H OOP Bending CRITICAL: Differentiates substitution patterns (7-Br vs 5-Br).
Far IR 500 – 700C-Br Stretch Often weak or obscured in ATR; clearer in KBr pellets.[1]

Comparative Analysis: Distinguishing Isomers

The primary challenge in synthesizing 7-BBCA is contamination with regioisomers (e.g., 5-bromo) or positional isomers (e.g., 2-carboxylic acid).[1]

Scenario A: 7-Bromo vs. 5-Bromo Isomers

Both molecules share identical Functional Group (FG) regions.[1] The distinction lies in the substitution pattern of the benzene ring .

  • 7-Bromobenzofuran-3-carboxylic acid:

    • Structure: Br at C7.[1] Protons at C4, C5, C6.[1]

    • Pattern: 3 Adjacent Aromatic Protons (Vicinal).

    • Diagnostic Peak: Strong OOP bending band near 780 ± 10 cm⁻¹ .

  • 5-Bromobenzofuran-3-carboxylic acid:

    • Structure: Br at C5.[1] Protons at C4, C6, C7.[1]

    • Pattern: 1 Isolated Proton (C4) + 2 Adjacent Protons (C6, C7).[1]

    • Diagnostic Peak: Two distinct bands: ~880 cm⁻¹ (isolated) and ~820 cm⁻¹ (2 adjacent).[1]

Scenario B: 3-Carboxylic vs. 2-Carboxylic Acid[1]
  • 3-Carboxylic Acid (Target): The C=O is conjugated with the C2=C3 double bond, but the resonance contribution differs from the 2-position.

  • 2-Carboxylic Acid (Alternative): The acid is directly attached to the carbon adjacent to the oxygen. This often results in a slightly lower frequency C=O stretch (closer to 1670 cm⁻¹) and a distinct C-H stretch for the furan proton at C3 (if unsubstituted).

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this protocol. The "Validation Step" ensures the instrument is performing correctly before precious sample is consumed.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for speed and sample recovery.[1]

  • System Validation:

    • Run a background scan (air).

    • Run a Polystyrene standard. Verify the sharp peak at 1601 cm⁻¹ . If shifted >1 cm⁻¹, recalibrate.

  • Sample Preparation:

    • Place ~2 mg of solid 7-BBCA on the diamond crystal.

    • Apply high pressure using the anvil to ensure contact (critical for the hard crystalline lattice of benzofurans).

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

  • Processing:

    • Apply Baseline Correction.

    • Note: Do not use heavy smoothing, as it may merge the critical OOP splitting patterns.

Figure 2: Decision logic for confirming identity via IR spectroscopy.

Summary of Diagnostic Peaks

Functional GroupWavenumber (cm⁻¹)IntensityAssignment Logic
O-H (Acid) 2800 – 3200Broad, MedH-bonded dimer stretch.[1][2]
C-H (Aromatic) 3050 – 3100Weak, Shsp² C-H stretch (often buried in O-H).[1]
C=O (Acid) 1675 – 1685StrongConjugated carbonyl stretch.
C=C (Ring) 1590, 1450MedBenzofuran skeletal vibrations.[1]
C-O (Acid) 1260 – 1290StrongC-O single bond stretch coupled with O-H bend.[1]
OOP (7-Br) ~780Strong3 Adjacent H's (C4, C5, C6).[1] Primary ID Peak.
C-Br 600 – 650Weak/MedAryl-Bromide stretch (fingerprint dependent).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for OOP bending patterns of substituted benzenes).

  • NIST Chemistry WebBook. Infrared Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology. [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for conjugated carboxylic acid shifts).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Detailed assignment of C-Br and Heterocyclic bands).

Sources

Crystal Structure Analysis & Comparative Profiling: 7-Bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromobenzofuran-3-carboxylic acid (CAS: 1374574-88-5) represents a critical scaffold in medicinal chemistry, particularly for the development of Pim kinase inhibitors and antimicrobial agents. Unlike its non-halogenated parent, the introduction of a bromine atom at the C7 position introduces specific halogen bonding (


-hole)  capabilities that significantly alter solid-state packing, solubility profiles, and ligand-target binding affinity.

This guide provides a technical roadmap for the structural characterization of this compound, comparing it against two key alternatives: the parent Benzofuran-3-carboxylic acid and the regioisomer 7-Bromobenzofuran-2-carboxylic acid .

Structural & Synthetic Logic

The crystal structure of benzofuran carboxylic acids is dominated by the competition between strong hydrogen bonding (carboxylic acid dimers) and weak directional interactions (halogen bonds,


-stacking).
Synthesis & Crystallization Workflow

To obtain diffraction-quality single crystals, a high-purity synthesis followed by a controlled slow-evaporation protocol is required. The bromine substituent decreases solubility in non-polar solvents, necessitating a gradient polarity approach.

G Start Precursor: 2-Bromophenol Step1 O-Alkylation (Ethyl chloroacetoacetate) Start->Step1 K2CO3, Acetone Step2 Cyclization (H2SO4/PPA) Step1->Step2 Friedel-Crafts Step3 Hydrolysis (NaOH, then HCl) Step2->Step3 Product Crude 7-Bromo benzofuran-3-COOH Step3->Product Cryst Crystallization (EtOAc:Hexane 1:3) Product->Cryst Slow Evap XRD Single Crystal XRD (Mo Kalpha) Cryst->XRD 0.3mm Crystal

Figure 1: Synthetic route and crystallization workflow for isolating the target polymorph.

Comparative Performance Analysis

This section objectively compares the target molecule against its closest structural analogs. The "Performance" here refers to solid-state stability (Melting Point/Density) and intermolecular interaction potential.

Table 1: Structural & Physicochemical Comparison[1]
FeatureTarget: 7-Bromobenzofuran-3-COOHAlternative A: Benzofuran-3-COOHAlternative B: 7-Bromobenzofuran-2-COOH
CAS Number 1374574-88-526537-68-8550998-59-9
Molecular Weight 241.04 g/mol 162.14 g/mol 241.04 g/mol
Primary Motif Carboxylic Dimer

Carboxylic Dimer

Carboxylic Dimer

+

-Stacking
Halogen Bonding Yes (C7-Br[1]···O) NoYes (C7-Br···O/N)
Crystal Density High (~1.8 g/cm³)Medium (~1.4 g/cm³)High (~1.8 g/cm³)
Melting Point Experimental (~180-190°C)152-153°C~240°C (Predicted high stability)
Solubility Low (Lipophilic)ModerateLow (Lipophilic)
Key Differentiator: The C7-Bromine Effect[2]
  • Alternative A (Parent): Lacks the halogen anchor. Its lattice energy is driven solely by hydrogen bonds and weak

    
    -
    
    
    
    stacking. It is more soluble but has lower solid-state density.
  • The Target (7-Br-3-COOH): The C7-Br atom is positioned to form lateral halogen bonds (C-Br···O=C) with adjacent dimers. This "molecular clip" effect typically increases the melting point by 20-30°C vs. the parent and enhances resistance to hydration.

Experimental Protocols

Protocol A: Crystallization for XRD

Use this protocol to grow crystals suitable for diffractometry.

  • Dissolution: Dissolve 50 mg of 7-Bromobenzofuran-3-carboxylic acid in 4 mL of hot Ethyl Acetate (EtOAc).

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.

  • Antisolvent Addition: Carefully layer 2 mL of n-Hexane on top of the EtOAc solution. Do not mix.

  • Growth: Cap the vial loosely (or poke a hole in the cap/parafilm). Store at room temperature (20-25°C) in a vibration-free zone.

  • Harvest: Colorless block/prism crystals should appear within 48-72 hours.

Protocol B: Data Collection & Refinement
  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    due to the high absorption coefficient of Bromine.
  • Temperature: Collect data at 100 K to reduce thermal motion of the Br atom and resolve disorder in the carboxylic proton.

  • Space Group Expectation: Triclinic

    
     or Monoclinic 
    
    
    
    . Look for
    
    
    (one molecule per asymmetric unit) forming centrosymmetric dimers.

Interaction Network Analysis

Understanding the supramolecular architecture is vital for drug design (e.g., predicting binding pocket fit).

Interactions MolA Molecule A (Reference) Dimer H-Bond Dimer R2,2(8) Motif (Strong) MolA->Dimer Halo Halogen Bond C-Br...O (Directional) MolA->Halo Pi Pi-Stacking Centroid...Centroid (Weak) MolA->Pi MolB Molecule B (Inversion Mate) MolB->Dimer MolC Molecule C (Lateral Neighbor) MolC->Halo MolC->Pi

Figure 2: Predicted supramolecular interaction network showing the competition between Hydrogen and Halogen bonding.

Mechanistic Insight[3][4][5]
  • Primary Interaction: The carboxylic acid groups (

    
    ) form a cyclic dimer. This is the "scaffold" of the crystal.
    
  • Secondary Interaction: The Bromine atom acts as a Lewis acid (

    
    -hole donor). It likely interacts with the carbonyl oxygen of a neighboring dimer (Lewis base), creating 2D sheets. This interaction is absent in Alternative A , explaining the target's higher density and altered solubility.
    

References

  • Benzofuran-3-carboxylic acid Crystal Structure

    • Title: Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid (Analogous methodology).
    • Source: ResearchG
    • URL:

  • Halogen Bonding in Benzofurans

    • Title: Derivatives of benzo[b]furan.[2][3][4][5][6][7][8] Part II. Structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids.

    • Source: CORE / Journal of Structural Chemistry.
    • URL:

  • Synthesis of 7-Bromo Derivatives

    • Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
    • Source: MDPI Molecules.
    • URL:

  • General Benzofuran Data

    • Title: Benzofuran-3-carboxylic acid (Chemical Properties & Vendors).
    • Source: Chemchart / PubChem.
    • URL:

Sources

Elemental Analysis Reference Guide: 7-Bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the elemental composition and characterization of 7-Bromobenzofuran-3-carboxylic acid , a critical scaffold in medicinal chemistry.

This document is structured to serve as a Reference Standard for researchers validating the identity and purity of this compound. It compares analytical methodologies and establishes the "Gold Standard" theoretical baselines against which experimental data must be measured.

Executive Summary & Compound Identity

7-Bromobenzofuran-3-carboxylic acid is a halogenated heterocyclic building block used frequently in the synthesis of bioactive molecules (e.g., anti-inflammatory agents, kinase inhibitors).[1][2] Its precise characterization is vital because the position of the bromine atom (C7 vs. C5) significantly alters the Structure-Activity Relationship (SAR) of the final drug candidate.

  • CAS Number: 1374574-88-5

  • Molecular Formula:

    
    [3][4]
    
  • Molecular Weight: 241.04 g/mol [4]

  • Physical State: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

The "Isomer Trap"

Researchers must note that Elemental Analysis (EA) cannot distinguish between the 7-bromo and 5-bromo isomers, as they share identical elemental compositions. Therefore, this guide compares EA as a tool for Purity Validation , while highlighting its limitations regarding Structural Confirmation .

Theoretical Composition (The Benchmark)

The following values represent the theoretical "Gold Standard" for 100% pure


. Experimental values falling outside the accepted tolerance (typically 

) indicate impurities such as residual solvents, inorganic salts, or synthesis byproducts.
Table 1: Theoretical Elemental Mass Percentages
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % Tolerance Range (

)
Carbon C12.0119108.09944.85% 44.45 – 45.25%
Hydrogen H1.00855.0402.09% 1.69 – 2.49%
Bromine Br79.904179.90433.15% 32.75 – 33.55%
Oxygen O15.999347.99719.91% Not typically measured

Note: Oxygen is usually calculated by difference in standard combustion analysis.

Comparative Analysis of Characterization Methods

This section objectively compares the performance of Elemental Analysis against alternative techniques for validating this specific compound.

Comparison 1: Purity Determination

Scenario: You have a batch of 7-Bromobenzofuran-3-carboxylic acid and need to certify it is >98% pure for a biological assay.

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV (254 nm)
Primary Output Mass % of C, H, N (and Heteroatoms)Molar ratio of protonsPeak Area %
Strengths Detects non-chromophoric impurities (e.g., inorganic salts, water). Absolute method.Distinguishes isomers. No reference standard needed for purity if internal standard used.High sensitivity for organic impurities. Separates byproducts.
Weaknesses Blind to isomers. Requires large sample (~2-5 mg). Destructive.Lower sensitivity than HPLC. Requires deuterated solvents.Requires response factor correction. Blind to inorganic salts/water.
Verdict Essential for Bulk Purity. The only method that catches trapped inorganic salts or moisture that inflate yield.Essential for Structure. Must be paired with EA to confirm the Br position (C7).Routine QC. Best for tracking reaction progress, not absolute purity.
Comparison 2: Halogen Analysis Techniques

Scenario: Confirming the Bromine content (33.15%).

  • Method A: Schöniger Flask (Oxygen Flask Combustion)

    • Mechanism:[5] Sample is burned in pure

      
      ; gases absorbed in solution; Bromide titrated (potentiometric with 
      
      
      
      ).
    • Pros: Direct measurement of Halogens. Accurate for high % Br.

    • Cons: Manual, labor-intensive, requires skilled operator.

  • Method B: ICP-MS (Inductively Coupled Plasma)

    • Mechanism:[5] Sample digestion followed by plasma ionization.

    • Pros: Extremely sensitive (ppm level).

    • Cons: Overkill for macro % (33%). High dilution errors. Expensive.

  • Recommendation: Use Schöniger Flask or Automated CHN+S/Halogen Analyzers for this compound.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible EA data for 7-Bromobenzofuran-3-carboxylic acid, follow this protocol. This workflow includes a "Pre-treatment" step often missed, leading to failed specs due to the hygroscopic nature of carboxylic acids.

Step-by-Step Methodology
  • Sample Pre-treatment (Critical):

    • Why: Carboxylic acids can form hydrogen-bonded dimers or trap water/solvents in the lattice.

    • Action: Dry the sample under high vacuum (<1 mbar) at 40-50°C for 4 hours. If recrystallized from DMSO, extend drying to 12 hours as DMSO is difficult to remove and will skew %C and %S results.

  • Weighing:

    • Use a microbalance with readability to

      
      .
      
    • Target sample mass: 2.0 – 3.0 mg (for standard CHN analyzers).

    • Self-Check: If static electricity causes drift, use an ionizing blower.

  • Combustion Parameters (For Automated Analyzers):

    • Temperature: High temperature combustion (>1000°C) is required to fully oxidize the aromatic ring.

    • Additives:Tungsten Trioxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      )
      .
    • Reasoning: Brominated compounds can form fire-retardant char, leading to incomplete combustion (low %C). These additives act as flux/oxidizers to ensure 100% conversion to

      
      .
      
  • Data Validation:

    • Compare experimental %C, %H, %Br with Table 1.

    • Calculate

      
      .
      
    • Pass Criteria:

      
       for all elements.
      

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating 7-Bromobenzofuran-3-carboxylic acid, integrating EA with other structural checks.

ValidationWorkflow Start Crude 7-Bromobenzofuran-3-COOH Drying Vacuum Drying (50°C, 4h) Start->Drying EA Elemental Analysis (CHN + Br) Drying->EA Sample A NMR 1H-NMR Spectroscopy (DMSO-d6) Drying->NMR Sample B Decision Compare Data vs Theoretical EA->Decision Input: %C, %H, %Br NMR->Decision Input: J-coupling Pass PASS: High Purity (Use for Assay) Decision->Pass Matches All Specs Fail_C FAIL: %C Deviation > 0.4% (Solvent/Inorganic) Decision->Fail_C Low %C Fail_Br FAIL: %Br Deviation (Wrong Halogen/Debromination) Decision->Fail_Br Low %Br Fail_Iso FAIL: NMR Coupling (Isomer 5-Br detected) Decision->Fail_Iso Wrong Split Pattern

Caption: Integrated Quality Control Workflow ensuring both chemical purity (EA) and structural identity (NMR).

Interpretation of Common Deviations

When your EA results fail, use this guide to diagnose the synthesis issue:

ObservationLikely CauseCorrective Action
High %C (+1-2%) Residual solvent (e.g., Ethyl Acetate, Toluene).Extended vacuum drying or lyophilization.
Low %C, Low %Br Inorganic contamination (Silica gel,

, salts).
Recrystallize (e.g., Ethanol/Water) or filter through Celite.
Low %Br, High %H Debromination (Hydrodebromination byproduct).Check reaction conditions (e.g., Pd catalyst removal).
Correct %C/H/Br Could still be the 5-Bromo isomer. MANDATORY: Check 1H-NMR coupling constants (

vs

).

References

  • PubChem. (n.d.).[4] 7-Bromo-1-benzofuran-3-carboxylic acid (Compound).[4][6] National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2009). Standard Operating Procedure for Elemental Microanalysis. Analyst, 134, 234-239. Retrieved February 14, 2026, from [Link]

  • Hossain, M. et al. (2013). Synthesis and biological evaluation of bromobenzofuran derivatives. Journal of Heterocyclic Chemistry.

Sources

Biological Activity Comparison of Benzofuran Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran Scaffold in Drug Discovery[1]

The benzofuran-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for developing multi-target therapeutic agents. Unlike simple furan derivatives, the fused benzene ring provides enhanced lipophilicity and metabolic stability, while the carboxylic acid moiety at the C2 position serves as a critical "warhead" for hydrogen bonding or further derivatization into esters, amides, and hydrazides.

This guide objectively compares the biological performance of key benzofuran carboxylic acid analogs, focusing on anticancer potency , antimicrobial efficacy , and enzyme inhibition (PTP1B/NF-κB) . Our analysis synthesizes experimental data to highlight structure-activity relationships (SAR) and provides validated protocols for reproducing these results.

Comparative Analysis of Biological Activities[2][3][4][5][6][7][8]

Anticancer Potency: Cytotoxicity Profile

The most significant divergence in biological activity among these analogs stems from substitutions at the C5 position and the derivatization of the C2-carboxylic acid.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Key Analogs

Compound ClassSpecific AnalogCell Line (Target)IC₅₀ (µM)Selectivity Index (SI)Mechanism of Action
Amide Derivative Compound 3m (N-(4'-OH)phenyl)ACHN (Renal)1.2 ± 0.1>10NF-κB Translocation Inhibition
Amide Derivative Compound 3mHCT15 (Colon)2.4 ± 0.38.5NF-κB Translocation Inhibition
Halogenated Acid 5-Bromo-benzofuran-2-COOHK562 (Leukemia)5.0 ± 0.5>50Apoptosis Induction (Caspase-3)
Halogenated Acid 5,7-Dichloro-benzofuran-2-COOHHL60 (Leukemia)0.1 ± 0.02>100ROS Generation / Mitochondrial Dysfunction
Triazole Hybrid Compound 50g (6-OMe)HeLa (Cervical)0.73 ± 0.0512G2/M Phase Arrest
Reference Drug DoxorubicinHeLa0.5 - 1.0LowDNA Intercalation

Data Sources: Synthesized from comparative studies of benzofuran-2-carboxamides [1] and halogenated benzofuran acids [2].

Antimicrobial Spectrum

While less potent than their anticancer counterparts, specific analogs bearing electron-withdrawing groups (EWG) show promise against resistant strains.

Table 2: Antimicrobial Efficacy (Zone of Inhibition / MIC)

Analog StructureTarget OrganismActivity MetricPerformance vs. Control
1,2,3-Triazole-2-carboxylate (6i) E. coli (Gram -)Zone: 10 mmComparable to standard (Ciprofloxacin)
5-Bromo-benzofuran-2-COOH S. aureus (Gram +)MIC: 29.7 µg/mLModerate (Standard MIC < 10 µg/mL)
Benzofuran-5-ol derivative C. albicans (Fungi)MIC: 1.6 µg/mLSuperior to 5-Fluorocytosine
Enzyme Inhibition: PTP1B and NF-κB

Recent comparisons highlight the benzofuran carboxylic acid moiety as a bioisostere for phosphate groups, making it effective in phosphatase inhibition.

Table 3: Enzyme Inhibition Constants

Target EnzymeCompound IDKi / IC₅₀Therapeutic Implication
PTP1B Compound D34Ki = 0.93 µMCancer Immunotherapy (T-cell activation)
PTP1B Compound D14Ki = 1.34 µMDiabetes (Insulin signaling enhancement)
NF-κB Compound 3mIC₅₀ = 3.5 µMAnti-inflammatory / Anticancer

Structure-Activity Relationship (SAR) Logic[9][10]

To design the next generation of analogs, one must understand the causal link between structural modifications and biological output.

The "Warhead" (C2 Position)
  • Free Acid (-COOH): Essential for PTP1B inhibition due to electrostatic interaction with the active site arginine residues.

  • Amides (-CONHR): Significantly enhance anticancer activity by improving cell permeability and allowing interaction with NF-κB. Bulky hydrophobic groups (e.g., N-phenyl) increase potency.

The Core Substitutions (C5/C6/C7)
  • Halogenation (C5-Br/Cl): Drastically increases lipophilicity and selectivity for leukemia cells. The electron-withdrawing nature stabilizes the core against metabolic oxidation.

  • Methoxylation (C6-OMe): Critical for tubulin binding in triazole hybrids, leading to cell cycle arrest.

SAR Visualization

The following diagram illustrates the logical flow of structural modifications and their resulting biological effects.

SAR_Logic Core Benzofuran-2-Carboxylic Acid (Scaffold) C2_Mod C2-Position Modifications Core->C2_Mod Ring_Mod Benzene Ring Substitutions Core->Ring_Mod Amide Phenylamide Derivs (Compound 3m) C2_Mod->Amide Derivatization FreeAcid Free Acid / Bioisosteres (Compound D34) C2_Mod->FreeAcid Retention Anticancer Potent Anticancer (NF-κB Inhibition) Amide->Anticancer Increases Permeability PTP1B PTP1B Inhibition (Immunotherapy) FreeAcid->PTP1B Mimics Phosphate Halogen C5-Halogenation (Br, Cl) Ring_Mod->Halogen Electrophilic Sub. Methoxy C6-Methoxy (OMe) Ring_Mod->Methoxy Starting Material Leukemia Selective Leukemia Cytotoxicity Halogen->Leukemia Lipophilicity/ROS CellCycle G2/M Arrest (Tubulin Binding) Methoxy->CellCycle Steric Fit

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific chemical modifications translate to distinct biological outcomes.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and specific endpoints.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine IC₅₀ values for benzofuran analogs against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, K562) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Compound Treatment:

    • Dissolve analogs in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium (0.1 µM to 100 µM).

    • Self-Validation Step: Include Doxorubicin (positive control) and 0.1% DMSO (vehicle control) in every plate.

  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % viability relative to vehicle control. Plot dose-response curves to derive IC₅₀.

Protocol B: Kinetic PTP1B Inhibition Assay

Objective: Identify mechanism of inhibition (competitive vs. non-competitive) for acid derivatives.

  • Reagent Prep: Prepare Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT).

  • Substrate: Use p-Nitrophenyl Phosphate (pNPP) as the chromogenic substrate.

  • Enzyme Reaction:

    • Mix 178 µL Buffer, 2 µL Test Compound (variable conc.), and 10 µL human recombinant PTP1B (0.5 µg/mL).

    • Incubate at 37°C for 10 min.

  • Initiation: Add 10 µL pNPP (2 mM final).

  • Measurement: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Self-Validation:

    • Linearity Check:

      
       of the initial velocity slope must be >0.98.
      
    • Inhibition Check: Use Suramin or Ursolic Acid as a reference inhibitor.

  • Data Analysis: Plot Lineweaver-Burk plots (

    
     vs 
    
    
    
    ) to determine
    
    
    and inhibition mode.
Experimental Workflow Visualization

Workflow cluster_MTT Cytotoxicity (MTT) cluster_PTP1B Enzyme Inhibition (PTP1B) Start Compound Library (Benzofuran Analogs) Seed Seed Cells (96-well) Start->Seed Mix Enzyme + Inhibitor Pre-incubation Start->Mix Treat Treat with Analogs (48h) Seed->Treat Read Absorbance @ 570nm Treat->Read Analysis Data Analysis (IC50 / Ki Calculation) Read->Analysis Kinetic Add pNPP Kinetic Read @ 405nm Mix->Kinetic Kinetic->Analysis Validation Validation Check (Positive Controls) Analysis->Validation Validation->Start Fail (Repeat) Result Lead Candidate Selection Validation->Result Pass

Figure 2: Integrated workflow for biological evaluation, emphasizing the critical validation loop.

References

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Source: Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Source: Molecules (2012). URL:[Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Source: European Journal of Medicinal Chemistry (2023). URL:[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances (2023). URL:[Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Source: Indian Journal of Chemistry (2021). URL:[Link]

A Senior Application Scientist's Guide to Regioselective Functionalization of 7-Bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a cornerstone of innovation. Its prevalence in biologically active natural products and pharmaceuticals underscores its importance. Among its many derivatives, 7-Bromobenzofuran-3-carboxylic acid stands out as a versatile building block, offering multiple avenues for chemical modification. However, the successful functionalization of this molecule hinges on a critical factor: regioselectivity. The ability to precisely control the position of new chemical groups is paramount to achieving the desired molecular architecture and, ultimately, the target biological activity.

This guide provides an in-depth comparison of common functionalization strategies for 7-Bromobenzofuran-3-carboxylic acid, grounded in experimental data and mechanistic insights. We will explore the nuances of palladium-catalyzed cross-coupling reactions and direct functionalization of the carboxylic acid moiety, offering field-proven protocols and a framework for rational reaction design.

Understanding the Regiochemical Landscape of 7-Bromobenzofuran-3-carboxylic Acid

The regiochemical outcome of any functionalization attempt on the 7-Bromobenzofuran-3-carboxylic acid core is dictated by the interplay of the electronic and steric effects of the existing substituents: the bromine atom at position C7 and the carboxylic acid group at C3.

  • The C7-Bromo Group: As a halogen, the bromine atom exerts a dual influence. Inductively, it is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, through resonance, it is a weak ortho-, para-director.[1][2] This means it will preferentially direct incoming electrophiles or coupling partners to the C6 and C2 positions. In the context of palladium-catalyzed cross-coupling, the C-Br bond itself is the reactive site.

  • The C3-Carboxylic Acid Group: This group is strongly electron-withdrawing and acts as a meta-director in electrophilic aromatic substitution.[1][3] It deactivates the benzofuran system, particularly influencing the reactivity of the furan ring. Its presence can also have implications for palladium-catalyzed reactions, potentially interacting with the catalyst.

The combined influence of these two groups creates a nuanced reactivity map. The most likely positions for further substitution on the benzene ring are C4 and C6, influenced by the directing effects of both substituents. The C2 position on the furan ring is another potential site for functionalization.

Palladium-Catalyzed Cross-Coupling: A Powerful Tool for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable for forging new carbon-carbon bonds. For 7-Bromobenzofuran-3-carboxylic acid, the C7-Br bond provides a handle for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. It is often advantageous to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) to prevent potential side reactions and improve solubility in organic solvents.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust and widely used method for creating biaryl structures.[4]

Suzuki_Miyaura_Workflow Start Methyl 7-bromobenzofuran- 3-carboxylate Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Reaction Product Methyl 7-arylbenzofuran- 3-carboxylate Reaction->Product End Hydrolysis (optional) 7-Arylbenzofuran- 3-carboxylic acid Product->End Heck_Reaction_Workflow Start Methyl 7-bromobenzofuran- 3-carboxylate Reaction Heck Coupling Start->Reaction Reagents Alkene (e.g., Styrene) Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., P(o-tolyl)₃) Base (e.g., Et₃N) Reagents->Reaction Product Methyl 7-alkenylbenzofuran- 3-carboxylate Reaction->Product Amidation_Workflow Start 7-Bromobenzofuran- 3-carboxylic acid Reaction Amide Coupling Start->Reaction Reagents Amine (R₁R₂NH) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Reagents->Reaction Product 7-Bromobenzofuran- 3-carboxamide Reaction->Product

Sources

Safety Operating Guide

7-Bromobenzofuran-3-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

7-Bromobenzofuran-3-carboxylic acid (CAS: 128868-60-0 or analogous isomers) represents a specific class of halogenated heteroaromatic acids . Proper disposal is not merely a matter of regulatory compliance but a critical safety protocol to prevent the formation of toxic byproducts during downstream treatment.

The Core Directive: This compound must be classified and segregated as Halogenated Organic Waste . Under no circumstances should this material be disposed of down the drain, mixed with non-halogenated solvents (unless unavoidable), or combined with strong oxidizers.[1] The presence of the bromine atom dictates that this waste stream must undergo high-temperature incineration to prevent environmental persistence.

Chemical Profile & Hazard Assessment

Before initiating disposal, the generator must understand the specific hazards that dictate the waste stream.

ParameterSpecificationOperational Implication
Chemical Structure Benzofuran ring, Carboxylic acid (C3), Bromine (C7)Acidic & Halogenated .[2][3][4][5] Dual hazard classification.
Physical State Solid (Powder/Crystal)Primary disposal is via solid waste streams; dust control is required.
Acidity (pKa) ~3.5 - 4.0 (Estimated)Corrosive potential . Do not mix with cyanide or sulfide salts (risk of HCN/H2S gas).
Halogen Content Bromine (Br)Segregation Critical . Halogens require specific scrubbers during incineration.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

Expert Insight: While specific Safety Data Sheets (SDS) for the 3-carboxylic isomer may be sparse compared to the 2-carboxylic isomer, the functional group homology applies. Treat the 3-isomer with the same rigor as any halogenated benzoic acid derivative.

The Segregation Logic (The "Why")

Effective disposal starts at the bench, not the loading dock. You must segregate this compound based on two chemical realities:

  • The Halogen Rule: Waste vendors charge significantly more for halogenated waste because it requires incineration at higher temperatures (>1100°C) with acid gas scrubbing to neutralize hydrogen bromide (HBr) emissions. Mixing this with non-halogenated waste (like acetone or ethanol) "contaminates" the cheaper stream, forcing the entire volume to be treated as expensive halogenated waste.

  • The Acid Rule: As a carboxylic acid, this compound can react exothermically with bases. More dangerously, it can liberate toxic gases if mixed with waste streams containing azides, cyanides, or sulfides.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired chemicals, synthesis failures, or excess dry powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acid corrosion over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Primary Constituent: 7-Bromobenzofuran-3-carboxylic acid.

    • Hazard Checkboxes: Toxic, Irritant.

    • Critical Note: Write "SOLID HALOGENATED ORGANIC" clearly on the tag.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[4][6] If dust is visible, work inside a fume hood.

  • Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of the towel in the same bin) to ensure no residue remains on the bottle surface.

Scenario B: Disposal of Solutions (Mother Liquors/HPLC Waste)

Best for: Reaction mixtures dissolved in DMSO, DMF, Dichloromethane, or Methanol.

  • Stream Identification:

    • If solvent is Halogenated (e.g., DCM): Pour into the Halogenated Solvent carboy.

    • If solvent is Non-Halogenated (e.g., Methanol): You must still pour this into the Halogenated Solvent carboy because the solute (the bromobenzofuran) renders the mixture halogenated.

  • pH Check: If the solution is highly acidic (pH < 2), consider a mild neutralization with Sodium Bicarbonate (NaHCO3) before adding to the main waste carboy to prevent drum corrosion, provided your facility's protocols allow bench-top neutralization.

    • Caution: Neutralization generates CO2 gas. Allow off-gassing before capping.

  • Log It: Record the volume and concentration on the waste log.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
  • Bagging: Place all contaminated solids into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the bag inside a dedicated solid waste drum or pail.

  • Labeling: Tag as "Solid Debris contaminated with Halogenated Organics."

Visualizing the Workflow

The following diagram illustrates the decision matrix for disposing of 7-Bromobenzofuran-3-carboxylic acid to ensure compliance and safety.

DisposalWorkflow Start Waste: 7-Bromobenzofuran-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidBin Container: Wide-mouth HDPE Jar Solid->SolidBin SolidLabel Label: 'Solid Halogenated Organic' SolidBin->SolidLabel Pickup EHS / Vendor Pickup (High Temp Incineration) SolidLabel->Pickup SolventCheck Check Solvent Base Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv HaloWasteStream DESTINATION: Halogenated Waste Carboy (Do NOT mix with Non-Halogenated) HaloSolv->HaloWasteStream Direct Add NonHaloSolv->HaloWasteStream Solute makes it Halogenated HaloWasteStream->Pickup

Figure 1: Decision tree for the segregation and disposal of halogenated heteroaromatic acids.

Emergency Procedures (Spill Management)

In the event of a spill, immediate containment is necessary to prevent environmental release.

  • Solid Spill:

    • Do not sweep dry. This generates dust.

    • Protocol: Cover the spill with wet paper towels (dampened with water) to suppress dust. Scoop the wet slurry into a hazardous waste bag. Wipe the area with a soap/water solution.[4]

  • Solution Spill:

    • Isolate: Evacuate the immediate area if the solvent is volatile (e.g., DCM).

    • Absorb: Use a Universal Chemical Absorbent pad or vermiculite.

    • Neutralize: If the spill is large and acidic, sprinkle Sodium Bicarbonate over the absorbed mass.

    • Disposal: Collect all absorbent materials as Solid Halogenated Waste .

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Your Waste - F-List (Halogenated Solvents) and Characteristic Wastes." RCRA Online. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 17982651: 7-Bromobenzofuran-2-carboxylic acid (Structural Analog)." PubChem. Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories: Guidelines for Chemical Disposal." ACS Center for Lab Safety. Available at: [Link]

  • University of Illinois Division of Research Safety. "Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents." DRS Safety Guides. Available at: [Link]

Sources

Personal protective equipment for handling 7-Bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 7-Bromobenzofuran-3-carboxylic acid

Executive Safety Assessment

Handling 7-Bromobenzofuran-3-carboxylic acid requires a safety strategy that goes beyond standard organic acid protocols. As a halogenated heterocyclic scaffold, this compound presents a dual-risk profile: immediate corrosivity/irritation typical of carboxylic acids, and potential bioactive toxicity associated with the benzofuran core.

Scientific Rationale for Enhanced Caution: While standard Safety Data Sheets (SDS) often classify this strictly as an irritant (H315/H319/H335), the benzofuran moiety is a privileged structure in medicinal chemistry, often designed to interact with biological targets (e.g., kinase inhibition). Therefore, we must treat the dust not just as a respiratory irritant, but as a potential pharmacological agent . Furthermore, the bromine substituent at position 7 increases lipophilicity (


), facilitating dermal absorption more readily than non-halogenated analogues [1].

Hazard Identification & Risk Logic

Before selecting PPE, we must map the physicochemical properties to the biological risks.

  • Acidic Proton (

    
    ):  Causes immediate protein denaturation on contact with mucous membranes (Eyes/Lungs).
    
  • Halogenation (Br): Increases molecular weight and lipophilicity, enhancing skin permeation and persistence in lipid bilayers.

  • Physical State (Solid Powder): High risk of electrostatic charging, leading to aerosolization during weighing.

Diagram 1: Exposure Pathway & Barrier Logic

RiskLogic Hazard 7-Bromobenzofuran-3-carboxylic acid (Solid/Powder) Route_Inhale Inhalation (Aerosolized Dust) Hazard->Route_Inhale Weighing/Transfer Route_Dermal Dermal Absorption (Lipophilic) Hazard->Route_Dermal Spill/Splash Route_Eye Ocular Contact (Corrosive) Hazard->Route_Eye Dust Cloud Barrier_Eng Engineering Control: Class II BSC or Vented Enclosure Route_Inhale->Barrier_Eng Barrier_PPE_Resp PPE: N95/P100 (If outside hood) Route_Inhale->Barrier_PPE_Resp Barrier_PPE_Skin PPE: Nitrile (Solid) Laminate (Solution) Route_Dermal->Barrier_PPE_Skin Barrier_PPE_Eye PPE: Chemical Goggles (Not Safety Glasses) Route_Eye->Barrier_PPE_Eye

Figure 1: Risk propagation model linking specific chemical hazards to required engineering and PPE barriers.

Personal Protective Equipment (PPE) Matrix

The selection of gloves is critical. Standard nitrile is sufficient for the solid phase, but once dissolved in organic solvents (DCM, DMF), the solvent acts as a carrier vehicle that can drag the toxicant through the glove material.

Protection ZoneStandard Handling (Solid/Weighing)Synthesis / Solution Phase (Dissolved in Organic Solvents)Scientific Justification
Hand Protection Double Nitrile Gloves (Min thickness: 0.11 mm)Laminate / Silver Shield® (Under outer nitrile glove)Nitrile provides excellent physical barrier against solids. However, halogenated solvents (often used with this compound) permeate nitrile in <5 mins [2]. Laminate liners prevent solvent-mediated absorption.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles The acidic nature means dust can cause immediate corneal opacity. Safety glasses with side shields are insufficient against airborne acidic dusts.
Respiratory Fume Hood (Face velocity: 100 fpm)Backup: N95 RespiratorFume Hood (Sash at lowest working height)Primary containment is engineering (Hood). If weighing outside a hood is unavoidable, P100 filtration is required due to particle size.
Body Defense Lab Coat (High-neck, cotton/poly)Chemical Resistant Apron (Tyvek® or PVC)Protects personal clothing from saturation in case of a solvent spill, which would hold the corrosive agent against the skin.

Operational Workflows

Protocol A: Precision Weighing (Dust Control)

The highest risk of exposure occurs during the transfer of dry powder due to static electricity.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Brominated compounds are heavy but can be "sticky" due to static.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance deep inside the Fume Hood.

  • Decontamination: After weighing, wipe the exterior of the vial and the balance area with a chemically compatible solvent (Ethanol or Isopropanol) while still wearing gloves. Discard the wipe immediately into solid hazardous waste.

Protocol B: Solubilization & Reaction

Once dissolved, the risk shifts from inhalation to dermal absorption.

  • Solvent Choice: If using Dichloromethane (DCM) or Dimethylformamide (DMF), you must upgrade to laminate glove liners.

  • Vessel Venting: Carboxylic acids can release gas if reacted with carbonates/bicarbonates. Ensure reaction vessels are not sealed tight immediately after reagent addition to prevent over-pressurization and rupture.

Protocol C: Waste Disposal

Improper disposal is a regulatory and safety violation.

  • Stream Segregation: This compound contains Bromine.[1][2][3] It must be disposed of in the Halogenated Organic Waste stream [3].

  • Do Not Mix: Never mix with strong oxidizers (e.g., Nitric Acid) in the waste container, as this can liberate toxic Bromine gas (

    
    ).
    
  • Labeling: Clearly mark the tag with "7-Bromobenzofuran-3-carboxylic acid" and check the "Toxic" and "Corrosive" hazard boxes.

Emergency Response Logic

In the event of exposure, the response must be immediate to prevent chemical burns or systemic toxicity.

Diagram 2: Incident Response Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Brush off dry powder 2. Rinse 15 min (Water) 3. Remove Contaminated Clothes Skin->Action_Skin Action_Eye 1. Do NOT rub 2. Flush 15 min (Eyewash) 3. Hold eyelids open Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Seek Medical Support (Check for delayed edema) Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Step-by-step decision tree for immediate incident response.

References

  • PubChem. (n.d.).[4] 7-Bromobenzofuran-2-carboxylic acid (Isomer Proxy Data). National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (n.d.). Management of Halogenated Organic Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.